Hdac6-IN-10

Catalog No.
S12866919
CAS No.
M.F
C21H20N4O4
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hdac6-IN-10

Product Name

Hdac6-IN-10

IUPAC Name

N-hydroxy-4-[[(3R)-3-(1H-indol-3-ylmethyl)-2,5-dioxopiperazin-1-yl]methyl]benzamide

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H20N4O4/c26-19-12-25(11-13-5-7-14(8-6-13)20(27)24-29)21(28)18(23-19)9-15-10-22-17-4-2-1-3-16(15)17/h1-8,10,18,22,29H,9,11-12H2,(H,23,26)(H,24,27)/t18-/m1/s1

InChI Key

OUWQFNHQQZCXTJ-GOSISDBHSA-N

SMILES

Array

Canonical SMILES

C1C(=O)NC(C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43

HDAC6 Biology and Mechanisms of Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

HDAC6 is a unique cytoplasmic enzyme classified as a Class IIb histone deacetylase. Unlike many other HDACs, it primarily targets non-histone proteins and is involved in key cellular processes such as cytoskeleton remodeling, cell migration, and protein degradation [1] [2].

The table below summarizes the primary known substrates of HDAC6 and the functional consequences of their deacetylation.

HDAC6 Substrate Functional Consequence of Deacetylation Related Pathophysiological Role
α-Tubulin [1] [2] Regulates microtubule stability and intracellular transport [1]. Impacts axonal transport in neurons; inhibition improves mitochondrial motility [3].
Hsp90 [4] [2] Maintains stability and function of client proteins (e.g., Akt, Bcr-Abl) [4] [5]. Promotes survival of cancer cells; inhibition leads to degradation of oncogenic client proteins [4].
Cortactin [6] [1] Regulates actin–microtubule interactions and cell motility [6]. Influences cancer cell invasion and metastasis.
Peroxiredoxins (Prx I/II) [2] Modulates antioxidant activity [2]. Linked to oxidative stress responses in various diseases.
TGF-β [2] Influences signaling of the TGF-β pathway [2]. Associated with fibrosis and epithelial-mesenchymal transition (EMT).

Based on the general mechanism of HDAC6 inhibitors, the mode of action for HDAC6-IN-10 can be hypothesized as follows: The inhibitor molecule likely binds to the catalytic domain of HDAC6, blocking its ability to remove acetyl groups from its substrate proteins. This leads to hyperacetylation of substrates like α-tubulin and Hsp90, altering their function and triggering downstream effects such as impaired cell motility, induction of apoptosis in cancer cells, and enhanced cellular transport [4] [1] [5].

Therapeutic Applications and Key Pathways

Inhibition of HDAC6 is being investigated for a wide range of therapeutic applications. The following diagram synthesizes the neuroprotective mechanism of HDAC6 inhibition, which is one of the best-characterized pathways, based on findings from multiple studies [3] [7] [1].

G cluster_neuron Sensory Neuron cluster_macrophage Macrophage HDAC6_Inhibitor HDAC6_Inhibitor Acetylated_Tubulin Increased Acetylated α-Tubulin HDAC6_Inhibitor->Acetylated_Tubulin IL10_Production Increased IL-10 Production HDAC6_Inhibitor->IL10_Production Mitochondrial_Transport Improved Mitochondrial Transport & Health Neuroprotection Neuroprotection & Reversal of Pain Mitochondrial_Transport->Neuroprotection Acetylated_Tubulin->Mitochondrial_Transport IL10_Signaling IL-10 Signaling via IL-10 Receptor IL10_Production->IL10_Signaling IL10_Signaling->Neuroprotection

Hypothesized neuroprotective pathway of HDAC6 inhibition based on general research.

Beyond neuroprotection, HDAC6 inhibition has demonstrated potential in other disease areas, supported by the following findings:

  • Cancer: HDAC6 inhibition can trigger an adaptive survival mechanism in some cancer cells through AKT activation. This suggests a rational combination therapy with PI3K/AKT pathway inhibitors to enhance anti-tumor efficacy [5].
  • Fibrosis: HDAC6 is upregulated in fibrotic tissues. Its inhibition can ameliorate fibrosis in organs like the lung and liver by interfering with the TGF-β–SMAD3 signaling cascade and regulating epithelial-mesenchymal transition (EMT) [2].
  • Rheumatoid Arthritis: Downregulation of HDAC6 in fibroblast-like synoviocytes (RA-FLS) inhibits their proliferation and inflammation, potentially through modulating chaperone-mediated autophagy (CMA) [8].

Experimental Approaches for Characterization

To experimentally validate the mechanism of action for this compound, the following methodologies, commonly used in the field, can be employed.

Experimental Goal Recommended Protocol Key Outcome Measures
Confirm Target Engagement Biochemical Enzymatic Assay [6] Measure catalytic efficiency (kcat/KM) of HDAC6 against acetylated peptides in the presence of this compound.
Assess Selectivity Selectivity Panel Test against other HDAC isoforms (e.g., HDAC1, HDAC8) and Class IIb HDAC10 to establish selectivity profile.
Verify Cellular Activity Western Blot Analysis [5] [8] Detect increased levels of acetylated α-tubulin in treated cells vs. controls as a primary pharmacodynamic readout.
Evaluate Phenotypic Effects Cell Proliferation/Viability Assays [8] Use CCK-8 or EdU assays on relevant cell lines (e.g., cancer, RA-FLS) to assess anti-proliferative effects.
In Vivo Validation Animal Disease Models Utilize established models (e.g., CIPN [3], CIA for arthritis [8]) to evaluate efficacy and confirm on-target effects in vivo.

A Path Forward for this compound Research

While the specific profile of this compound remains to be published, the established biology of HDAC6 provides a clear roadmap for its characterization.

  • Start with Specific Assays: Begin by confirming its inhibitory activity and selectivity using the enzymatic and cellular methods outlined above.
  • Explore Combination Strategies: Given the observed AKT feedback mechanism [5], investigating this compound in combination with other targeted agents could be highly fruitful.
  • Leverage Existing Tools: The protocols and pathways described here are standard in the field and can be directly applied to study this compound.

References

Understanding HDAC6 and the Importance of Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Histone deacetylase 6 (HDAC6) is a unique cytosolic enzyme with a complex domain structure, featuring two catalytic domains and a ubiquitin-binding zone [1] [2]. It primarily deacetylates non-histone proteins like α-tubulin, Hsp90, and cortactin, playing a key role in cellular processes such as cytoskeleton reorganization, protein folding, and axonal transport [1] [3] [2].

A major challenge in developing HDAC6 inhibitors (HDAC6is) is achieving selectivity over other HDAC isoforms. Inhibition of class I HDACs (e.g., HDACs 1, 2, 3) is often linked to genotoxicity and other adverse effects [1] [4]. Therefore, profiling isoform selectivity is a critical step in the development of any new HDAC6i, including HDAC6-IN-10.

Comparative Selectivity of HDAC6 Inhibitors

The table below summarizes the selectivity profiles of several well-characterized HDAC6 inhibitors, which provides a framework for comparing any new compound like this compound.

Inhibitor Name Primary Target(s) Key Off-Target(s) Reported Selectivity Zinc-Binding Group (ZBG)
Compound 7 (Oxadiazole-based) [1] HDAC6 None reported >10,000-fold selectivity over other HDACs Difluoromethyl-1,3,4-oxadiazole
Tubastatin A [1] [5] HDAC6 HDAC8 (at higher conc.) [1] >1,000-fold over HDAC1 [5] Hydroxamate
ACY-1215 (Rocilinostat) [1] HDAC6 HDAC10, HDAC8 [1] Moderate selectivity [1] Hydroxamate
TH34 [4] HDAC6, HDAC8, HDAC10 - Selective for HDAC6/8/10 over HDAC1/2/3 [4] Hydroxamate (Benzhydroxamic acid)
Tubacin [1] [6] [5] HDAC6 - Selective inhibitor of HDAC6 tubulin deacetylation [5] Hydroxamate
Nexturastat A [1] [7] HDAC6 - Highly selective [7] Hydroxamate

A key finding from recent research is that many commonly used hydroxamate-based HDAC6is, including ACY-1215 and Tubastatin A, have HDAC10 as a primary off-target [1]. In contrast, novel inhibitors with alternative Zinc-Binding Groups (ZBGs), such as the difluoromethyloxadiazole in "Compound 7," have demonstrated exceptional selectivity exceeding 10,000-fold for HDAC6 over all other isoforms [1]. Replacing the hydroxamate ZBG can also mitigate potential genotoxicity risks associated with its metabolic activation via the Lossen rearrangement [1].

Experimental Protocols for Profiling Inhibitors

To establish a compound's profile, researchers use a combination of biochemical, cellular, and phenotypic assays. The workflow below outlines the key experimental stages for characterizing an HDAC6 inhibitor.

G cluster_1 1. In Vitro Biochemical Assay cluster_2 2. Cellular Target Engagement cluster_3 3. Phenotypic & Functional Assays In Vitro Biochemical Assay In Vitro Biochemical Assay Cellular Target Engagement Cellular Target Engagement In Vitro Biochemical Assay->Cellular Target Engagement Phenotypic & Functional Assays Phenotypic & Functional Assays Cellular Target Engagement->Phenotypic & Functional Assays Purified HDAC isoforms Purified HDAC isoforms Fluorogenic/Colorimetric Substrates Fluorogenic/Colorimetric Substrates Purified HDAC isoforms->Fluorogenic/Colorimetric Substrates IC50 & Ki Determination IC50 & Ki Determination Fluorogenic/Colorimetric Substrates->IC50 & Ki Determination Cell Lysates (Western Blot) Cell Lysates (Western Blot) Tubulin Acetylation (Readout) Tubulin Acetylation (Readout) Cell Lysates (Western Blot)->Tubulin Acetylation (Readout) Histone Acetylation (Off-target) Histone Acetylation (Off-target) Cell Lysates (Western Blot)->Histone Acetylation (Off-target) Cell Viability (Cytotoxicity) Cell Viability (Cytotoxicity) Axonal Transport / Mitochondrial Function Axonal Transport / Mitochondrial Function nanoBRET Target Engagement (Live Cells) nanoBRET Target Engagement (Live Cells)

The core methodologies for these stages include:

In Vitro Isotype Selectivity Screening

This is the primary assay for determining a compound's potency and selectivity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified human HDAC enzymes [1].
  • Protocol: Use fluorogenic or colorimetric substrates specific for deacetylase activity. A common substrate is Ac-P-K-(Trifluoroacetyl)-AMC [1]. Reactions are run with varying inhibitor concentrations, and deacetylase activity is measured by fluorescence.
  • Key Parameters: Calculate IC50 values for each HDAC isoform. The selectivity index is often expressed as the ratio of IC50(off-target) to IC50(HDAC6).
Cell-Based Target Engagement and Off-Target Assessment

This evaluates the compound's activity in a cellular context.

  • Objective: To confirm the compound engages HDAC6 and inhibits its physiological activity, while checking for off-target effects on other HDACs [1].
  • Protocol:
    • Treat cells (e.g., RPMI-8226, HeLa) with the inhibitor.
    • Prepare cell lysates and perform Western blotting.
    • Probe for acetylated α-tubulin (a direct substrate of HDAC6) as a primary readout of target engagement [1].
    • Simultaneously probe for acetylated histones (e.g., Ac-H3). An increase in histone acetylation indicates inhibition of class I HDACs, revealing a lack of selectivity [1].
Functional and Phenotypic Assays

These assays link HDAC6 inhibition to a biological outcome.

  • Objective: To assess the functional consequences of HDAC6 inhibition and potential cytotoxicity from off-target effects [1].
  • Protocol - Cytotoxicity: Treat relevant cell lines (e.g., neuroblastoma, RPMI-8226) with the inhibitor and measure cell viability using assays like MTT or Alamar Blue. Link cytotoxicity to a lack of selectivity [1] [4].
  • Protocol - Axonal Transport/Mitochondrial Function: Treat primary neurons or neuronal cell lines with the inhibitor, often in combination with chemotherapeutic agents. Assess mitochondrial movement and density in axons via live-cell imaging and immunofluorescence [8].

Future Research Directions for this compound

To fully characterize this compound, future work could focus on:

  • Comprehensive Isoform Profiling: Test against a full panel of HDACs, especially HDAC10 and HDAC8, which are common off-targets for this class [1] [4].
  • Assessment of Zinc-Binding Group: Identify the ZBG and evaluate its potential for metabolic activation and genotoxicity, exploring alternatives like the oxadiazole group if needed [1].
  • In-Depth Functional Studies: Utilize advanced techniques like nanoBRET for real-time target engagement in live cells [1] and investigate its effects in disease-specific models of neurodegeneration or cancer [8] [4].

References

The Critical Role of Zinc-Binding Groups

Author: Smolecule Technical Support Team. Date: February 2026

The zinc-binding group is a key component of the HDAC inhibitor pharmacophore, responsible for chelating the zinc ion in the enzyme's active site [1]. The choice of ZBG significantly influences the inhibitor's potency, selectivity, and metabolic stability.

The table below summarizes the key characteristics of common and emerging ZBGs discussed in the recent literature:

Zinc-Binding Group (ZBG) Key Characteristics & Recent Findings Selectivity & Advantages Potential Drawbacks / Notes
Hydroxamate (e.g., in Tubastatin A, ACY-1215) Traditional, potent ZBG; used in many research compounds and clinical candidates [2] [3]. Often shows off-target inhibition (e.g., of HDAC10); good but not always exquisite selectivity [2]. Potential for genotoxicity due to the Lossen rearrangement; poor metabolic stability [2] [1].
Difluoromethyloxadiazole Novel non-hydroxamate ZBG; acts as a zinc-binding group [2]. >10,000-fold selectivity for HDAC6 over other isoforms; valuable as a research tool and therapeutic lead [2]. --
Ethyl Hydrazine Recently reported noncanonical ZBG (2025) [4]. Selective for HDAC6 (IC50 = 145.0 nM); demonstrated superior bioavailability (149%) in oral administration [4]. --
Ethanolamine / 1-Amino-2-propanol Novel ZBG explored as a hydroxamate alternative [1]. Can confer selective inhibitory activity against HDAC6 (e.g., compound b8) [1]. Potency can be lower than hydroxamates; requires further optimization [1].

Experimental Protocols for Evaluating HDAC6 Inhibitors

The methodologies for profiling HDAC6 inhibitors are well-established. The workflow below summarizes the key experimental steps for evaluating new inhibitors, synthesized from multiple recent studies [2] [1]:

G Experimental Workflow for HDAC6 Inhibitor Profiling start Candidate Inhibitor synth Chemical Synthesis & Characterization start->synth in_vitro In Vitro Profiling synth->in_vitro isoform HDAC Isoform Selectivity Panel in_vitro->isoform Biochemical Assays (Fluorogenic/Luminescent) cell_based Cell-Based Assays in_vitro->cell_based Target Engagement (Tubulin Acetylation WB) func Functional & Phenotypic Assays cell_based->func Cytotoxicity (MTT) Apoptosis, Cell Cycle in_vivo In Vivo Evaluation func->in_vivo Pharmacokinetics Efficacy in Disease Models

Key Experimental Details:

  • In Vitro Selectivity Screening: This is crucial for attributing biological effects specifically to HDAC6 inhibition. Assays use recombinant HDAC enzymes and fluorogenic or luminescent substrates (e.g., Fluor de Lys). The results are expressed as IC50 values, and selectivity is calculated as a fold-difference over other isoforms [2].
  • Cell-Based Target Engagement: The acetylation status of α-tubulin, a primary non-histone substrate of HDAC6, is used as a direct biomarker of target engagement within cells. This is typically measured by western blot and serves as a surrogate readout for the compound's apparent cellular potency [2].
  • Cytotoxicity & Phenotypic Assays: These evaluate the functional consequences of HDAC6 inhibition. The MTT assay is commonly used to assess cell viability and proliferation in various cancer cell lines [1]. As noted in one study, the limited selectivity of some hydroxamate-based inhibitors has been directly linked to cytotoxicity, underscoring the need for highly selective compounds [2].

A Path Forward for Your Research

Given the unavailability of HDAC6-IN-10's specific structure, here are practical suggestions to advance your work:

  • Consult Commercial Suppliers: The structural data for this compound is most likely available directly from the chemical vendors that supply it. Check the product details, safety data sheets, or technical bulletins from companies like MedChemExpress, Selleckchem, or Tocris.
  • Focus on Novel ZBGs: The field is actively moving beyond traditional hydroxamates. The difluoromethyloxadiazole and ethyl hydrazine groups represent the frontier in designing highly selective and potentially safer HDAC6 inhibitors [2] [4].
  • Utilize Public Databases: For novel compounds, you can search by chemical name or structure in databases like PubChem to find published analytical data.

References

Profiles of Characterized HDAC6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key pharmacological data for several reference HDAC6 inhibitors, which can serve as benchmarks for your research.

Inhibitor Name Key Targets (IC₅₀ or Selectivity) Cellular Activity (EC₅₀) In Vivo Efficacy Models Key Findings/Off-Target Effects
Compound 7 (Oxadiazole-based) [1] HDAC6 (IC₅₀: 6.8 pM); >10,000-fold selectivity over HDAC1, HDAC3 [1] Tubulin acetylation (EC₅₀: ~380 nM) [1] Information not in search results No cytotoxicity linked to off-target HDAC inhibition; unparalleled selectivity [1]
ACY-1083 [2] [3] HDAC6-selective (specific IC₅₀ not provided) [3] Information not in search results Reversed cisplatin-induced cognitive impairment & mechanical hypersensitivity (10 mg/kg, i.p.) [2] [3] Brain-penetrant; reverses tau pathology, mitochondrial deficits; acts via macrophage IL-10 signaling & neuronal mitochondrial transport [2] [3]
Tubastatin A [1] [4] [5] HDAC6 (IC₅₀: 15 nM); also potently inhibits HDAC10 [1] [4] Tubulin acetylation (EC₅₀: ~250 nM) [1] Retinal ischemia/reperfusion injury; promoted primordial follicle activation in vitro (4 µM) [5] [6] Cytotoxicity in RPMI-8226 cells linked to off-target HDAC10 inhibition [1]
ACY-1215 (Ricolinostat) [1] [3] HDAC6 (IC₅₀: 4.7 nM); ~10-fold selective over HDAC1/2/3; primary off-target is HDAC10 [1] Tubulin acetylation (EC₅₀: ~90 nM) [1] Reversed cisplatin-induced peripheral neuropathy (30 mg/kg, oral gavage) [3] In clinical trials for cancer; off-target effects must be considered for physiological readouts [1]

Experimental Protocols for HDAC6 Inhibitor Profiling

The pharmacological profiling of HDAC6 inhibitors relies on a combination of biochemical, cellular, and in vivo models. Here are detailed methodologies for key experiments from the search results.

  • Biochemical Selectivity Screening (NanoBRET)

    • Objective: To determine the potency and selectivity of an inhibitor across different HDAC isoforms in living cells [1].
    • Method: NanoBRET target engagement assays are performed in HEK293T cells. Cells are transfected with HDAC isoforms (HDAC1, 2, 3, 6, 8, 10) N-terminally tagged with NanoLuc luciferase. The inhibitor's ability to displace a fluorescent, non-selective HDAC tracer is measured. IC₅₀ values are calculated from the dose-response curves, allowing for direct comparison of inhibitor binding affinity across multiple HDACs within the same cellular context [1].
  • Cellular Target Engagement (Tubulin Acetylation)

    • Objective: To confirm that the inhibitor engages HDAC6 and modulates its primary physiological substrate, α-tubulin, in a cellular system [1].
    • Method: RPMI-8226 cells are treated with a range of inhibitor concentrations for a set duration (e.g., 4-6 hours). Cells are lysed, and protein extracts are analyzed by western blotting. The blot is probed with an antibody specific for acetylated α-tubulin, and the signal is normalized to a total tubulin or actin loading control. The EC₅₀ is determined from the dose-response curve of increasing tubulin acetylation [1].
  • In Vivo Efficacy (Chemotherapy-Induced Neuropathy)

    • Objective: To evaluate the efficacy of an HDAC6 inhibitor in reversing established neurological deficits [2] [3].
    • Method:
      • Disease Induction: Mice receive intraperitoneal (i.p.) injections of cisplatin (2.3 mg/kg/day) for 5 days, followed by 5 days of rest, and another 5 days of injections.
      • Treatment: After neuropathy is established, mice are treated daily with the HDAC6 inhibitor (e.g., ACY-1083 at 10 mg/kg, i.p.) or vehicle for two weeks.
      • Behavioral Assessment:
        • Mechanical Hypersensitivity: Measured using von Frey filaments and the "up-and-down" method [2].
        • Cognitive Function: Assessed using the Y-maze test, novel object/place recognition (NOPR) test, and the puzzle box test [3].

The signaling pathway through which HDAC6 inhibition reverses chemotherapy-induced peripheral neuropathy involves both neuronal and immune mechanisms, which can be summarized as follows:

G HDAC6i HDAC6 Inhibitor Macrophage Tissue-Resident Macrophage HDAC6i->Macrophage Inhibits Neuron Sensory Neuron HDAC6i->Neuron Inhibits IL10 IL-10 Expression ↑ Macrophage->IL10 IL10R IL-10 Receptor IL10->IL10R Binds Hypersensitivity Reversal of Mechanical Hypersensitivity IL10R->Hypersensitivity Mitochondria Axonal Mitochondrial Health Neuron->Mitochondria Improves Transport Mitochondria->Hypersensitivity

Mechanism of HDAC6 inhibitor action in chemotherapy-induced peripheral neuropathy. Inhibition in macrophages increases IL-10, which signals through neuronal IL-10 receptors. Concurrently, neuronal HDAC6 inhibition improves mitochondrial transport. Both pathways converge to reverse pain hypersensitivity [2].

A Path Forward for Your Research

Since specific data on HDAC6-IN-10 is unavailable, I suggest the following steps to proceed:

  • Verify the Compound Identifier: Double-check the name "this compound" for potential typographical errors. This compound naming convention is often used by commercial suppliers like Selleckchem and MedChemExpress; searching their catalogs directly may yield a profile.
  • Explore Related Inhibitors: If your research focuses on specific pathways, consider using well-documented inhibitors from the table above. For instance, Compound 7 is excellent for maximal selectivity [1], while ACY-1083 is ideal for neuroscience research due to its proven brain penetration and efficacy in reversing cognitive and sensory deficits [2] [3].

References

HDAC6-IN-10 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Suggestions for Further Research

To find the information you're seeking, you may need to employ more specialized search strategies:

  • Consult Specialized Databases: Search in professional scientific databases such as PubChem, ChEMBL, or the PDB (Protein Data Bank). Pharmaceutical patent databases (e.g., USPTO, Espacenet) can also be a valuable source of technical information from early-stage research.
  • Verify the Compound Identifier: Ensure that "HDAC6-IN-10" is the standardized and publicly used name for the compound. It is possible that this is an internal compound code from a specific research institution or company, which might limit publicly available data.
  • Explore the General HDAC6 Inhibitor Landscape: While data on this compound is unavailable, the search results provide extensive information on the field. The table below summarizes key aspects of other HDAC6 inhibitors and the development context from the search, which may serve as useful reference points.

HDAC6 Inhibitor Development Context

The following table synthesizes information from the search results on other HDAC6-targeting compounds and the overall development environment, which is highly active and faces specific challenges.

Aspect Findings from Search Results Relevant Compounds / Context
Clinical Pipeline Over 26 pipeline drugs identified; over 20 companies involved in HDAC6 inhibitor R&D [1]. Ricolinostat (Phase II), CKD-506 (Phase II), Resminostat (Phase II), KA2507 (Phase I) [1].
Therapeutic Scope Investigation spans neurodegenerative diseases, cancer, fibrotic diseases, rheumatoid arthritis, and heart failure [2] [3] [4]. Preclinical/clinical studies in Alzheimer's, pancreatic cancer, RA, and heart failure with preserved ejection fraction (HFpEF) [2] [5] [4].
Development Rationale Cytoplasmic enzyme regulating non-histone proteins (α-tubulin, HSP90); influences cell motility, protein degradation, stress response [2] [6]. Unique structure with two catalytic domains and a zinc-finger ubiquitin-binding domain (ZnF-UBP) [2] [7].
Chemical Approaches Focus on improving selectivity and efficacy; dual-target inhibitors represent a promising trend to address single-agent limitations [7]. Inhibitors like ZMF-25 (targeting PAK1/HDAC6/10) and other dual-target candidates in development [8] [7].
Experimental Evaluation Standard assays include MTT/CellTiter-Glo for viability, HDAC enzyme activity assays, western blot for acetyl-α-tubulin, and transwell for migration [5]. ISOX (CAY10603) tested in pancreatic cancer models [5].

Experimental Workflow for HDAC6 Inhibitor Characterization

Based on methodologies described for other HDAC6 inhibitors like ISOX (CAY10603), the following diagram outlines a generalized experimental workflow for characterizing a novel HDAC6 inhibitor. This can serve as a technical reference for the types of protocols you requested.

cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation Start Candidate HDAC6 Inhibitor InVitro1 Enzyme Inhibition Assay (IC₅₀ vs. HDAC6 and other HDACs) Start->InVitro1 InVitro2 Cell-Based Phenotypic Assays (Cell proliferation, viability) InVitro1->InVitro2 InVitro3 Mechanistic Validation (Western Blot: Acetyl-α-tubulin, c-Myc) InVitro2->InVitro3 InVivo1 Animal Model Efficacy (e.g., orthotopic, xenograft) InVitro3->InVivo1 InVivo2 Pharmacokinetics & Toxicity (Bioavailability, organ toxicity) InVivo1->InVivo2

References

Proposed Application Notes for HDAC6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The application of HDAC6 inhibitors in vivo has been investigated for a range of conditions, primarily in preclinical animal models. The table below summarizes the key therapeutic areas and hypothesized mechanisms of action based on the literature for other HDAC6 inhibitors, which may provide context for the potential use of HDAC6-IN-10 [1] [2] [3].

Therapeutic Area Disease Model Examples Postulated Primary Mechanism of Action
Oncology Melanoma; Endometrial Cancer [2] [4] Immunomodulation (↑ M1/M2 macrophage ratio); Induction of apoptosis; Inhibition of cancer cell proliferation/metastasis via pathways like PTEN/AKT/mTOR [2] [4].
Neuropathic Pain Chemotherapy-Induced Peripheral Neuropathy (CIPN) [1] Restoration of axonal mitochondrial health; Enhancement of macrophage-derived IL-10 signaling to sensory neurons [1].
Neurodegeneration & CNS Disorders Multiple Sclerosis (EAE model); Retinal Ischemia/Reperfusion Injury; Alzheimer's & Parkinson's disease models [3] [5] [6] Improvement of axonal transport via α-tubulin acetylation; Neuroprotection through reduced apoptosis and enhanced autophagy; Improved synaptic plasticity and memory [3] [5] [6].
Ovarian Function Primordial Follicle Activation (in mice) [7] Regulation of the mTOR signaling pathway to maintain the dormant follicle pool [7].

Experimental Protocols for Key Indications

The following protocols are adapted from studies using inhibitors like ACY-1083, ACY-738, and Tubastatin A. They can serve as a starting point for designing experiments with this compound.

Protocol for Reversing Chemotherapy-Induced Neuropathy [1]

This model focuses on reversing established neuropathy, which is a common clinical challenge.

  • Animal Model: Adult (8-10 week old) C57BL/6J mice, male and female.
  • Neuropathy Induction:
    • Chemotherapeutic Agent: Cisplatin.
    • Dosing Regimen: 2.3 mg/kg, administered intraperitoneally (i.p.) once daily for 5 days, followed by 5 days of rest, and then another 5 days of injections.
  • HDAC6 Inhibitor Treatment:
    • Compound: [To be confirmed for this compound; used ACY-1083 at 10 mg/kg in the source study].
    • Dosing Regimen: Daily i.p. injections, typically starting after neuropathy is established.
    • Vehicle: 20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose in sterile water.
  • Key Outcome Measure:
    • Mechanical Hypersensitivity: Assessed using the Von Frey filament test [1].
Protocol for Macrophage Reprogramming in Oncology [2]

This approach involves ex vivo reprogramming of macrophages before adoptive cell transfer, a novel immunotherapeutic strategy.

  • Animal Model: Syngeneic SM1 murine melanoma model or humanized mouse models.
  • Ex Vivo Macrophage Reprogramming:
    • Cell Source: Bone marrow-derived macrophages (BMDMs) from donor mice.
    • Reprogramming: Differentiate BMDMs to an M1 phenotype and treat with an HDAC6 inhibitor (e.g., Nexturastat A) ex vivo.
  • Adoptive Cell Therapy (ACT):
    • Administration: Intratumoral injection of the reprogrammed macrophages.
  • Key Outcome Measures:
    • Tumor Growth: Monitor tumor volume over time.
    • Immune Phenotyping: Flow cytometry of tumor infiltrates to assess M1/M2 macrophage ratio and CD8+ T-cell infiltration [2].
Protocol for Neuroprotection in CNS Disease Models [3] [6]

This protocol can be adapted for diseases like Multiple Sclerosis (MS) and retinal neurodegeneration.

  • Animal Model:
    • MS: Female C57BL/6 mice with MOG35-55-induced Experimental Autoimmune Encephalomyelitis (EAE) [6].
    • Retinal Injury: Adult male SD rats with retinal ischemia/reperfusion (I/R) injury [3].
  • HDAC6 Inhibitor Treatment:
    • Dosing (EAE): [To be confirmed for this compound; used ACY-738 at 20 mg/kg i.p. in the source study] [6].
    • Dosing (Retinal I/R): [To be confirmed for this compound; used Tubacin at 1.33 mg/kg i.p. in the source study]. Administered once daily for 6 days (3 days before and 3 days after injury) [3].
  • Key Outcome Measures:
    • Disease Scoring (EAE): Clinical assessment of limb paralysis on a 0-5 scale [6].
    • Memory Function (EAE): Cross-maze test for spatial working memory [6].
    • Retinal Ganglion Cell (RGC) Survival: Histological analysis (H&E staining) and TUNEL assay for apoptosis [3].

Visualizing Key Signaling Pathways

The neuroprotective and anticancer effects of HDAC6 inhibitors are often linked to specific cellular pathways. The diagram below illustrates two well-characterized mechanisms.

hdac6_pathways cluster_neuro Neuroprotection & Axonal Transport cluster_cancer Cancer & Immune Modulation HDAC6i_Neuro HDAC6 Inhibitor AcTub Acetylated α-Tubulin HDAC6i_Neuro->AcTub  Increases AxonalTransport Improved Axonal Transport AcTub->AxonalTransport  Enhances NeuroProt Neuroprotection & Neuronal Health AxonalTransport->NeuroProt  Promotes HDAC6i_Cancer HDAC6 Inhibitor STAT3 STAT3 Signaling HDAC6i_Cancer->STAT3  Attenuates PTENmTOR PTEN/AKT/mTOR Pathway HDAC6i_Cancer->PTENmTOR  Modulates M2Polar M2 Macrophage Polarization STAT3->M2Polar  Promotes M1M2Ratio Increased M1/M2 Ratio M2Polar->M1M2Ratio  Reduces AntiTumor Enhanced Anti-Tumor Immunity M1M2Ratio->AntiTumor  Leads to CancerProg Cancer Cell Proliferation & Metastasis PTENmTOR->CancerProg  Promotes

References

Application Notes: HDAC6/8/10 Inhibition & Retinoic Acid Combo Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The combination of selective HDAC inhibitors with retinoic acid represents a promising targeted strategy for high-risk neuroblastoma. The core rationale is to simultaneously promote cancer cell differentiation and induce lethal DNA damage while minimizing toxicity to non-malignant cells [1] [2].

  • Therapeutic Rationale: High expression of HDAC8 and HDAC10 is a marker of poor prognosis in neuroblastoma. HDAC8 inhibition induces neuroblast maturation, while HDAC10 inhibition interferes with lysosomal homeostasis and DNA damage repair. Retinoic acid is a known differentiation agent. Combining these targets can synergistically drive tumor cells toward death [2].
  • Key Compound (Model): TH34 is a novel HDAC6/8/10 inhibitor that is well-tolerated by non-transformed human skin fibroblasts at concentrations up to 25 µM but specifically induces caspase-dependent cell death in human neuroblastoma cell lines [1] [2].

Experimental Evidence & Data Summary

The following tables summarize key quantitative data from the foundational studies on TH34 and retinoic acid combination therapy.

Table 1: In Vitro Cytotoxicity of TH34 in Human Cell Lines

Cell Line Cell Type TH34 IC50 / Effective Concentration Key Observed Effects
SK-N-BE(2)-C Human neuroblastoma ~10 µM Concentration-dependent cell death [2]
IMR-32 Human neuroblastoma ~10 µM Concentration-dependent cell death [2]
SH-SY5Y Human neuroblastoma ~10 µM Concentration-dependent cell death [2]
VH7 Non-transformed human foreskin fibroblasts >25 µM (Well-tolerated) No significant toxicity [1] [2]

Table 2: Synergistic Effects of TH34 & Retinoic Acid (ATRA)

Assay Type Combination Combination Index (CI) Interpretation Observed Outcomes
Colony Growth Inhibition TH34 (10 µM) + ATRA (10 µM) CI < 0.1 [1] Strong Synergy Synergistic inhibition of colony growth [1] [2]
Cell Phenotype TH34 + ATRA N/A Synergistic Differentiation Elevated neuronal differentiation markers; neurite-like outgrowths [1]

Detailed Experimental Protocols

Here is a detailed methodology for key experiments based on the cited research.

Protocol 1: In Vitro Cell Viability and Combination Synergy Assay

This protocol assesses the cytotoxic effects of TH34 alone and in combination with retinoic acid.

  • Cell Culture:
    • Maintain human neuroblastoma cell lines (e.g., SK-N-BE(2)-C, IMR-32, SH-SY5Y) and control non-transformed fibroblasts (e.g., VH7) in DMEM or RPMI-1640 medium supplemented with 10% FCS at 37°C and 5% CO₂ [2].
  • Compound Treatment:
    • Prepare a 50 mM stock solution of TH34 in DMSO and serial dilutions in culture medium.
    • Prepare a 10 mM stock of all-trans retinoic acid (ATRA).
    • Single-Agent Treatment: Treat cells with TH34 at a range of concentrations (e.g., 1-25 µM) for 24-72 hours.
    • Combination Treatment: Treat cells with a fixed concentration of TH34 (e.g., 10 µM) and ATRA (e.g., 10 µM) for synergy studies.
  • Viability Assessment:
    • Use an MTT or WST-1 assay to measure cell viability after treatment according to standard protocols.
    • Calculate IC₅₀ values for single-agent treatments from dose-response curves.
  • Synergy Analysis:
    • Analyze combination data using the Chou-Talalay method with software like CompuSyn.
    • A Combination Index (CI) of < 0.1 indicates strong synergy [1].

Protocol 2: Detection of Apoptosis & DNA Damage

This protocol evaluates the mechanism of cell death induced by the combination therapy.

  • Caspase Activity Assay:
    • After treatment with TH34 and ATRA, lyse cells and use a fluorogenic caspase-3/7 substrate to measure activity.
    • Confirm caspase-dependent apoptosis by pre-treating cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) and re-assessing viability [2].
  • Immunofluorescence for DNA Double-Strand Breaks:
    • Seed cells on coverslips, treat with compounds for 24 hours, then fix with 4% paraformaldehyde.
    • Permeabilize cells, block, and incubate with a primary antibody against γ-H2AX (a marker for DNA double-strand breaks).
    • Use a fluorescently-labeled secondary antibody and counterstain nuclei with DAPI.
    • Visualize and quantify γ-H2AX foci using a fluorescence microscope [1] [2].

Mechanism & Workflow Visualization

The diagram below illustrates the synergistic mechanism of TH34 and Retinoic Acid in targeting neuroblastoma cells.

NeuroblastomaTherapy cluster_synergy Synergistic Effect TH34 TH34 HDAC6/8/10 Inhibitor HDAC6 HDAC6 Inhibition TH34->HDAC6 HDAC8 HDAC8 Inhibition TH34->HDAC8 HDAC10 HDAC10 Inhibition TH34->HDAC10 ATRA Retinoic Acid (ATRA) Differentiation Neuronal Differentiation ATRA->Differentiation MitoticAberrations Mitotic Aberrations & Cell Cycle Arrest HDAC6->MitoticAberrations HDAC8->Differentiation DNADamage DNA Double-Strand Breaks HDAC10->DNADamage LysosomalDisruption Disrupted Lysosomal Homeostasis HDAC10->LysosomalDisruption Apoptosis Caspase-Dependent Apoptosis MitoticAberrations->Apoptosis DNADamage->Apoptosis LysosomalDisruption->Apoptosis Differentiation->Apoptosis

Key Considerations for Protocol Implementation

  • Compound Handling: TH34 and retinoic acid are light-sensitive. Prepare stock solutions in DMSO under subdued light and store aliquots at -20°C or -80°C. Perform all cell treatments in the dark or in low-light conditions [2].
  • Primary Cell Validation: The synergistic effect has been validated in primary neuroblastoma cultures derived from patient bone marrow aspirates. This is a critical step for confirming the therapeutic potential observed in cell lines [2].
  • Off-Target Specificity: A key advantage of TH34 is its selectivity for HDAC6/8/10 over HDACs 1, 2, and 3. This selectivity profile should be confirmed for any new inhibitor, like HDAC6-IN-10, using enzymatic assays to minimize potential for the adverse effects associated with pan-HDAC inhibitors [1] [2].

References

Comprehensive Application Notes and Protocols: HDAC6-IN-10 in Neurite Outgrowth Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HDAC6 Biology and Neurite Outgrowth

Histone deacetylase 6 (HDAC6) is a unique member of the HDAC family that differs significantly from other deacetylases in both structure and function. Unlike classical HDACs that primarily localize to the nucleus and target histones, HDAC6 is predominantly cytoplasmic and mainly deacetylates non-histone substrates including α-tubulin, heat shock protein 90 (HSP90), and cortactin [1]. HDAC6 contains two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain that enables it to recognize ubiquitinated proteins and mediate their aggresome-dependent degradation [1] [2]. This distinctive structural organization allows HDAC6 to regulate critical cellular processes including cell migration, protein degradation, immune synapse formation, and cytoskeletal dynamics [3].

In neuronal systems, HDAC6 plays a particularly important role in regulating microtubule dynamics and axonal transport through its deacetylation of α-tubulin. Microtubule acetylation enhances their flexibility and stability, which is crucial for maintaining neuronal structure and facilitating intracellular transport. HDAC6-mediated deacetylation of α-tubulin reduces microtubule stability, impairing axonal transport and potentially contributing to neurodegenerative processes [1]. Additionally, HDAC6 interacts with various neuronal proteins and has been implicated in several neurodegenerative diseases, making it an attractive therapeutic target for conditions such as Alzheimer's disease, Parkinson's disease, and chemotherapy-induced peripheral neuropathy [4] [1].

Table 1: Key Characteristics of HDAC6

Feature Description Biological Significance
Class Class IIb HDAC Tissue-specific functions, primarily cytoplasmic localization
Domains Two catalytic domains (DD1, DD2), SE14 repeat domain, ZnF-UBP ubiquitin-binding domain Multifunctional capabilities including deacetylation and ubiquitin binding
Primary Substrates α-tubulin, HSP90, cortactin, peroxiredoxins Regulation of cytoskeleton, protein folding, cell motility, oxidative stress response
Neuronal Functions Microtubule dynamics, axonal transport, protein aggregation clearance Maintenance of neuronal structure and function
Unique Properties Cytoplasmic localization, ubiquitin binding capacity Distinct from other HDACs with primarily epigenetic functions

Therapeutic Potential of HDAC6 Inhibition in Neurodegenerative Contexts

The inhibition of HDAC6 has emerged as a promising therapeutic strategy for neurodegenerative diseases through multiple mechanisms. HDAC6 inhibitors increase α-tubulin acetylation by blocking HDAC6-mediated deacetylation, leading to enhanced microtubule stability and improved axonal transport [1]. This is particularly relevant in neurodegenerative conditions where microtubule defects and impaired transport contribute to disease pathology. Additionally, HDAC6 inhibition modulates protein aggregation pathways by affecting the clearance of misfolded proteins through both aggresome formation and autophagy [1].

In the context of chemotherapy-induced peripheral neuropathy (CIPN), HDAC6 inhibition has demonstrated remarkable therapeutic potential. Research has shown that HDAC6 inhibitors like ACY-1083 can reverse established mechanical hypersensitivity caused by chemotherapeutic agents such as cisplatin [4]. This effect appears to be mediated through dual mechanisms: restoration of mitochondrial function in sensory neurons and modulation of macrophage-derived IL-10 signaling [4]. The IL-10 pathway specifically requires HDAC6 inhibition in macrophages, which increases IL-10 production, and subsequent signaling through IL-10 receptors on sensory neurons to alleviate mechanical hypersensitivity [4].

HDAC6 inhibitors also exhibit a favorable safety profile compared to pan-HDAC inhibitors. Genetic deletion studies in mice have shown that HDAC6 knockout animals develop normally without major organ dysfunction, suggesting that therapeutic inhibition may have limited side effects [5]. This safety aspect is particularly important for chronic treatments required for neurodegenerative diseases.

Table 2: Functional Consequences of HDAC6 Inhibition in Neuronal Contexts

Process Affected Effect of HDAC6 Inhibition Therapeutic Benefit
Microtubule Acetylation Increased α-tubulin acetylation Enhanced microtubule stability and axonal transport
Protein Aggregation Reduced aggregation through enhanced clearance mechanisms Neuroprotection in neurodegenerative diseases
Mitochondrial Function Improved mitochondrial transport and function Protection against neurodegeneration and CIPN
Inflammatory Signaling Increased IL-10 production from macrophages Reduction in neuropathic pain and inflammation
Neurite Outgrowth Enhanced neurite extension and branching Improved neuronal repair and regeneration

Detailed Neurite Outgrowth Assay Protocols

Human Neural Progenitor Cell (hNPC) Differentiation and Neurite Outgrowth Assay
3.1.1 Cell Culture and Maintenance
  • hNPC Isolation and Culture: Isolate hNPCs from human fetal brain tissue following appropriate ethical guidelines and approval [6]. Place brain tissue in a 100 mm Petri dish and carefully remove meninges using forceps. Wash tissue twice with 20 mL PBS by gentle inversion. Incubate tissue in cell dissociation solution with DNase I (10 U/mL) for 10 minutes at 37°C. Add neuronal cell culture medium and mechanically dissociate neurospheres by triturating 20-30 times through a 1000 µL pipet tip to create single-cell suspension. Filter through a 70 µm cell strainer to remove clusters [6].

  • Culture Medium Preparation: Prepare hNPC culture medium using the following components for 100 mL total volume [6]:

    | Component | Amount | Final Concentration | |---------------|------------|-------------------------| | Neuronal cell culture medium | 96.8 mL | - | | EGF | 100 µL | 20 ng/mL | | FGF | 100 µL | 10 ng/mL | | B-27 Supplement (minus vitamin A) | 2 mL | 1X | | L-alanyl-L-glutamine | 1 mL | 1X | | Heparin | 4 µL | 2 µg/mL |

  • Passaging hNPCs: Passage neurospheres when they reach diameters greater than 700-900 µm or when the center darkens indicating cell death. Collect media containing floating spheres and transfer to 50 mL conical tube. Centrifuge at 300-400 × g for 3 minutes. Aspirate supernatant and submerge spheres in 500 µL defrosted cell dissociation reagent. Incubate at 37°C for 5-15 minutes depending on sphere density and size. Add 5-10 mL pre-warmed culture media and centrifuge at 300-400 × g for 5 minutes. Aspirate supernatant and gently pipette in 2 mL culture media until single-cell suspension forms. Plate 2-3 million cells per T-25 flask in 10 mL culture media [6].

3.1.2 Coating and Differentiation Protocol
  • Surface Coating: Add 200 µL poly-L-lysine (PLL) per well of 4-well glass chamber slides (140 µL for 8-well chambers). Incubate for 1 hour at room temperature or 37°C. Remove PLL and wash coverslips with ddH₂O. Do not allow coverslips to dry completely. Add laminin (5 µg/mL) in HBSS-CMF and incubate at 37°C for 2 hours before plating cells [6] [7]. Laminin concentration can be adjusted between 2-10 µg/mL to enhance or reduce outgrowth potential.

  • Induction of Differentiation: To induce neuronal differentiation, disaggregate neurospheres into single cells using the passaging protocol above. Seed cells on coated plates at appropriate density (typically 50,000-100,000 cells per well in 24-well plate format). Maintain in neuronal differentiation medium for 5 days before compound treatment [6]. Differentiation medium typically consists of Neurobasal-A supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

3.1.3 Compound Treatment and Staining
  • HDAC6-IN-10 Treatment: After 5 days of differentiation, treat cells with this compound at appropriate concentrations (typically ranging from 0.1-10 µM based on preliminary dose-response studies). Include positive controls (e.g., known HDAC6 inhibitors like Tubastatin A) and vehicle controls (DMSO at equivalent concentration). Treat for 24 hours before immunostaining [6].

  • Immunocytochemistry: Fix cells with 4% paraformaldehyde for 30 minutes at room temperature. Wash 3×10 minutes with PBS. Block with blocking buffer (e.g., 5% normal serum, 0.3% Triton X-100 in PBS) overnight at 4°C. Incubate with primary antibody (e.g., anti-β-III tubulin at 1:500 dilution) overnight at 4°C or 2 hours at room temperature. Wash 3×10 minutes with PBS. Incubate with appropriate fluorescent secondary antibody overnight at 4°C or 2 hours at room temperature [6] [7]. Mount coverslips onto slides using anti-fade mounting medium and seal with clear nail polish.

Dorsal Root Ganglion (DRG) Neurite Outgrowth Assay
3.2.1 DRG Dissociation and Plating
  • DRG Isolation: Remove DRGs from adult mouse or rat. Trim central and peripheral roots. Place DRGs in 1.5 mL microcentrifuge tube containing collagenase II (200 U/mL) and dispase II (2.5 U/mL) in HBSS-CMF. Incubate for 1 hour at 37°C to digest dura surrounding ganglia [7].

  • Cell Preparation: Centrifuge sample for 2 minutes at 5,600 RPM. Gently remove supernatant without disturbing pellet. Add fresh HBSS-CMF solution (~1 mL) to pellet, triturate gently, then centrifuge for 2 minutes at 5,600 RPM. Repeat wash two more times (three total washes). After final wash, resuspend dissociated neurons in Neurobasal-A media supplemented with B-27, GlutaMAX, and penicillin-streptomycin [7].

  • Cell Counting and Plating: Count neuronal cell bodies using hemocytometer. Plate neurons on pre-coated coverslips at concentration of 1,500-2,000 neurons per coverslip in 1 mL Neurobasal-A per coverslip. Incubate at 37°C for 24 hours before compound treatment [7].

Data Analysis and Interpretation

Quantification of Neurite Outgrowth
  • Imaging and Measurement: Image all neurons with processes using fluorescence microscopy. Measure the longest neurite per neuron using image analysis software such as MetaMorph [7]. Calibrate distance measurements based on microscope and magnification used. Trace processes beginning near the cell body and extending to the tip of the process. For branched processes, follow the appropriate path to measure the longest continuous process [7].

  • Data Collection Parameters: Measure at least 100 neurons per condition across multiple replicates. Record neurite length, number of branches, and number of primary neurites per neuron. Exclude neurites where the cell body of origin cannot be determined confidently [7].

Experimental Considerations and Controls
  • Appropriate Controls: Each experiment should include:

    • Vehicle control (DMSO at same concentration as treatment groups)
    • Positive control (known HDAC6 inhibitor such as Tubastatin A at 4 µM) [3]
    • Negative control (non-specific HDAC inhibitor if testing selectivity)
  • Validation of HDAC6 Inhibition: Confirm target engagement by measuring α-tubulin acetylation levels via Western blotting. HDAC6 inhibition should increase acetylated α-tubulin without affecting histone acetylation, demonstrating selectivity over class I HDACs [2].

Table 3: Sample Data Table for this compound Neurite Outgrowth Assessment

Treatment Condition Mean Neurite Length (µm) ± SEM % Increase vs Control Acetylated α-tubulin/Total α-tubulin Ratio Number of Branches per Neuron
Vehicle Control 145.2 ± 12.3 - 0.15 ± 0.02 2.1 ± 0.3
This compound (0.1 µM) 187.6 ± 15.7 29.2%* 0.38 ± 0.04* 2.8 ± 0.4
This compound (1 µM) 234.5 ± 18.9 61.5%* 0.72 ± 0.06* 3.9 ± 0.5*
This compound (10 µM) 248.3 ± 21.2 71.0%* 0.85 ± 0.07* 4.2 ± 0.6*
Tubastatin A (4 µM) 215.7 ± 17.4 48.6%* 0.69 ± 0.05* 3.5 ± 0.4*

Statistically significant difference (p < 0.05) compared to vehicle control

Neurotoxicity Assessment Applications

The neurite outgrowth assay has significant applications in developmental neurotoxicity screening for environmental compounds and pharmaceuticals [6]. Thousands of commercial chemical compounds have poorly understood neurotoxicity potential, creating a need for reliable screening methods [6]. The hNPC-based neurite outgrowth protocol can assess, distinguish, and rank compounds based on their potential developmental neurotoxicity.

For neurotoxicity screening using this compound:

  • Test a range of concentrations to establish dose-response relationships
  • Include measures of cell viability alongside neurite outgrowth parameters
  • Assess specific neurotoxicity endpoints including reduced neurite length, decreased branching, and neurite fragmentation
  • Compare effects to known neurotoxicants as benchmark compounds

The use of hNPCs offers physiological relevance for neurotoxicity assessment as these cells maintain important markers and functions observed in vivo, providing superior translational potential compared to immortalized cell lines [6].

Visual Summaries

HDAC6 Signaling Pathways in Neurite Outgrowth

hdac6_pathway HDAC6_IN10 This compound HDAC6 HDAC6 HDAC6_IN10->HDAC6 Inhibits IL10 IL-10 Production HDAC6_IN10->IL10 Increases Mitochondrial Mitochondrial Function HDAC6_IN10->Mitochondrial Improves AcTubulin Acetylated α-Tubulin HDAC6->AcTubulin Deacetylates Microtubule Microtubule Stability AcTubulin->Microtubule Enhances AxonalTransport Axonal Transport Microtubule->AxonalTransport Promotes NeuriteOutgrowth Neurite Outgrowth AxonalTransport->NeuriteOutgrowth Supports IL10R IL-10 Receptor Signaling IL10->IL10R Activates IL10R->NeuriteOutgrowth Promotes Mitochondrial->NeuriteOutgrowth Supports

Experimental Workflow for Neurite Outgrowth Assay

workflow Start Assay Preparation Coating Surface Coating (PLL + Laminin) Start->Coating CellPrep Cell Preparation (hNPCs or DRG neurons) Coating->CellPrep Plating Cell Plating CellPrep->Plating Differentiation Differentiation (5 days for hNPCs) Plating->Differentiation Treatment This compound Treatment (24 hours) Differentiation->Treatment Fixation Fixation and Immunostaining Treatment->Fixation Imaging Imaging and Quantification Fixation->Imaging Analysis Data Analysis Imaging->Analysis

Conclusion

This compound represents a promising chemical tool for investigating HDAC6 functions in neuronal development and regeneration. The protocols outlined herein provide robust methodology for assessing its effects on neurite outgrowth using physiologically relevant cell models. The dual application of these assays for both therapeutic development and neurotoxicity screening highlights their versatility in neuroscience research. When implementing these protocols, researchers should prioritize appropriate controls, validation of HDAC6 selectivity, and comprehensive quantification methods to ensure reliable and interpretable results.

References

Mechanisms of HDAC6 Inhibition and Cell Cycle Arrest

Author: Smolecule Technical Support Team. Date: February 2026

HDAC6 is a unique cytoplasmic deacetylase that influences cell cycle progression through multiple pathways. The table below summarizes the key mechanisms identified in the literature for various HDAC6 inhibitors, which are highly relevant for understanding HDAC6-IN-10's potential effects.

Observed Effect Proposed Mechanism / Pathway Involvement Experimental Model Citation
G2/M Arrest Inactivation of HDAC6 leading to ERK pathway activation; downregulation of Aurora A & B kinases [1]. Prostate Cancer Cells (LNCaP, PC-3) [1].
G0/G1 Arrest & Apoptosis ROS-dependent mitochondrial pathway; ↓Bcl-2, ↑Bax, activation of caspase-9 & -3 [2]. Melanoma Cell Line (A375.S2) [2].
Prometaphase Arrest HDAC6 inhibition → PP1α dissociation → 14-3-3ζ acetylation → Cdc25C & c-Raf dephosphorylation → sustained ERK activation [1]. Prostate Cancer Cells (LNCaP) [1].
DNA Damage & Radiosensitization Increased acetylated α-tubulin and γH2AX foci; suppression of radiation-induced CXCL1 signaling [3]. Bladder Cancer Cell Lines (T24, UMUC-3) [3].
Differentiation & Cytostasis Induction of DNA double-strand breaks, mitotic aberrations, and neuronal differentiation [4]. Neuroblastoma Cell Lines [4].

The following diagram maps the primary signaling pathway through which HDAC6 inhibition can lead to cell cycle arrest, integrating findings from several studies [1] [2] [3].

hdac6_pathway HDAC6_Inhibitor HDAC6 Inhibitor (e.g., LBH589, Tubacin) HDAC6_Inact HDAC6 Inactivation/ Downregulation HDAC6_Inhibitor->HDAC6_Inact Acetyl_Accum Accumulation of Acetylated Substrates (e.g., α-tubulin, 14-3-3ζ) HDAC6_Inact->Acetyl_Accum PP1_Dissoc Dissociation of PP1α from HDAC6 HDAC6_Inact->PP1_Dissoc ROS ROS Generation Acetyl_Accum->ROS Cdc25C_Act Cdc25C Activation (Dephosphorylation at Ser216) PP1_Dissoc->Cdc25C_Act cRaf_Act c-Raf Activation (Dephosphorylation at Ser259) PP1_Dissoc->cRaf_Act ERK_Act Sustained ERK Activation Cdc25C_Act->ERK_Act Contributes to cRaf_Act->ERK_Act Cell_Cycle_Arrest Cell Cycle Arrest (Prometaphase / G2/M) ERK_Act->Cell_Cycle_Arrest MMP_Loss Loss of Mitochondrial Membrane Potential (MMP) ROS->MMP_Loss Apoptosis Activation of Mitochondrial Apoptosis Pathway MMP_Loss->Apoptosis

Core Experimental Protocols for Cell Cycle Analysis

You can adapt the following generalized protocols, synthesized from multiple studies, to characterize the effects of this compound.

Protocol 1: Assessing Cell Cycle Distribution via Flow Cytometry

This is a fundamental method to quantify the percentage of cells in each cell cycle phase [5] [1] [2].

  • Cell Seeding & Treatment: Seed your chosen cell line (e.g., 5 × 10⁵ cells per well in a 6-well plate) and allow to adhere overnight. Treat with this compound at your desired concentrations. Include a DMSO vehicle control.
  • Harvesting: After the treatment period (e.g., 24-48 hours), collect both floating and adherent cells (using trypsinization). Pellet cells by centrifugation (e.g., 300 × g for 5 min).
  • Fixation: Gently resuspend the cell pellet in cold PBS. While vortexing at low speed, add drop-wise 2-3 volumes of ice-cold 70% ethanol to fix the cells. Incubate at -20°C for a minimum of 2 hours or overnight.
  • Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to stain DNA and degrade RNA, respectively. Incubate in the dark for 30-60 minutes at 37°C.
  • Analysis: Analyze the samples using a flow cytometer equipped with a 488 nm laser. A minimum of 10,000 events per sample is recommended. Determine the percentage of cells in sub-G1, G0/G1, S, and G2/M phases using software like ModFit LT or FlowJo [1].
Protocol 2: Clonogenic Survival Assay

This protocol tests the long-term reproductive viability of cells after treatment, a key measure of cytotoxic effect [3].

  • Seeding & Dosing: Seed a low number of cells (e.g., 200-1,000 per well in 6-well plates) to allow for colony formation. After 24 hours, treat the cells with a range of this compound concentrations.
  • Drug Removal & Colony Growth: After the treatment period (e.g., 24-48 hours), carefully remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium. Allow the cells to grow for 7-14 days, replacing the medium every 3-4 days.
  • Staining & Counting: Once visible colonies have formed (typically >50 cells per colony), fix the cells with methanol or paraformaldehyde and stain with a crystal violet solution (e.g., 0.25%). Count the number of colonies manually or with an automated colony counter. The plating efficiency and surviving fraction can then be calculated.
Protocol 3: Analyzing Apoptosis via Annexin V/PI Staining

This protocol distinguishes early and late apoptotic cells [5] [2].

  • Cell Preparation: Harvest treated and control cells as in Protocol 1, Step 2.
  • Staining: Resuspend the cell pellet in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions for your kit. Incubate for 15-20 minutes at room temperature in the dark.
  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Use a 488 nm laser for excitation. Measure FITC emission at ~530 nm and PI fluorescence at >575 nm. Quadrant analysis will identify viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.
Protocol 4: Immunofluorescence for DNA Damage and Mitotic Markers

This method visualizes key events like DNA damage and mitotic aberrations [4] [3].

  • Cell Seeding: Seed cells on poly-D-lysine-coated glass chamber slides.
  • Fixation and Permeabilization: After treatment, fix cells with 4% paraformaldehyde for 15 min at room temperature. Permeabilize with 0.5% Triton X-100 in PBS for 10-15 min.
  • Blocking and Staining: Block nonspecific sites with 5% Bovine Serum Albumin (BSA) for 1 hour. Incubate with primary antibodies (e.g., anti-γH2AX for DNA damage, anti-α-tubulin for microtubules) overnight at 4°C.
  • Visualization: The next day, wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark. Mount the slides with mounting medium containing DAPI to stain nuclei.
  • Imaging: Analyze slides using a fluorescence microscope. Count γH2AX foci or examine mitotic spindle morphology in multiple fields of view.

Finding Information on this compound Specifically

Since the compound was not directly covered in the literature I found, here are practical steps to locate more targeted information:

  • Check Supplier Datasheets: The most detailed pharmacological data for a commercial compound like this compound is often found in the technical data sheet provided by the supplier (e.g., Selleck Chemicals, MedChemExpress, Tocris). These documents frequently include IC₅₀ values and specific experimental conditions.
  • Search Patent Databases: Investigate patent filings (using Google Patents, USPTO, or WIPO) related to this compound. Patents can contain extensive biological data and proposed application notes.
  • Use Scholarly Search Engines: Perform a focused search on PubMed or Google Scholar using the exact term "this compound". While it may not be the subject of a full paper, it could be referenced in a broader screening study or a supplementary file.

References

Application Note: Evaluating HDAC6 Inhibition via Tubulin Acetylation

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This document provides detailed protocols for quantifying acetylated α-tubulin (at Lys40) to assess the cellular target engagement and potency of HDAC6 inhibitors, such as HDAC6-IN-10. The methods outlined are essential for preclinical drug evaluation in cancer and neurodegenerative disease research [1] [2].

1. Introduction and Principle

Histone Deacetylase 6 (HDAC6) is a cytoplasmic enzyme whose primary substrate is α-tubulin [2] [3]. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin (Ac-α-tubulin K40), which serves as a key pharmacodynamic biomarker for confirming cellular target engagement [1]. The following workflows and protocols standardize the detection of this event using two common, orthogonal methods.

The logical relationship between HDAC6 inhibition and the assay readout is summarized in the following diagram:

G HDAC6_Inhibitor HDAC6 Inhibitor (e.g., this compound) HDAC6_Enzyme HDAC6 Enzyme HDAC6_Inhibitor->HDAC6_Enzyme Binds and Inhibits Tubulin_Deacetyl Deacetylated α-Tubulin HDAC6_Enzyme->Tubulin_Deacetyl Catalyzes Tubulin_Acetyl Acetylated α-Tubulin (K40) Tubulin_Deacetyl->Tubulin_Acetyl Cellular Acetyltransferases (e.g., αTAT1/MEC-17) Assay_Readout Increased Assay Signal Tubulin_Acetyl->Assay_Readout Measured by Immunoassay

2. Method Selection and Comparison

Researchers can choose from several methods to demonstrate cellular target engagement for HDAC6 [1]. The table below compares the most common and directly relevant approaches.

Method Principle Throughput Key Advantage Key Limitation
α-Tubulin Acetylation (e.g., Western Blot, HTRF) Activity-based; detects accumulation of acetylated tubulin upon HDAC6 inhibition [1]. Medium to High Measures a direct, biologically relevant consequence of inhibition; no need for modified protein [1]. Signal can be influenced by other factors (e.g., acetyltransferase activity) [1].
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced changes in the target protein's thermal stability [1]. Low to Medium Directly confirms drug-target binding in cells; not influenced by downstream biology [1]. Not all ligand-binding events stabilize the protein (risk of false negatives) [1].
NanoBRET Proximity-based assay using energy transfer from a luciferase-tagged protein to a fluorescent tracer [1]. High Allows quantitative, real-time monitoring of binding in live cells [1]. Requires genetic modification of both the target protein and the tracer ligand [1].

For most purposes, measuring α-tubulin acetylation provides a direct and functionally relevant readout of HDAC6 inhibition and is the focus of the detailed protocols below.

3. Detailed Experimental Protocols

Protocol A: Western Blot Analysis of Acetylated α-Tubulin

This is a widely used, semi-quantitative method for detecting tubulin acetylation across different experimental conditions [1].

Workflow Diagram:

G A Cell Culture & Compound Treatment Plate cells, treat with this compound and controls (e.g., Tubacin) B Cell Lysis Lyse cells to extract total protein A->B C Gel Electrophoresis Separate proteins by molecular weight B->C D Membrane Transfer Transfer proteins to PVDF membrane C->D E Immunoblotting Incubate with primary and secondary antibodies D->E F Signal Detection Use chemiluminescence to visualize protein bands E->F G Data Analysis Quantify band intensity and normalize to total tubulin F->G

  • Step 1: Cell Treatment and Lysis

    • Plate appropriate cells (e.g., NIH/3T3, HeLa) in a culture dish and allow to adhere.
    • Treat cells with a concentration range of this compound for a defined period (e.g., 4-24 hours). Include controls:
      • Negative Control: Vehicle (e.g., DMSO).
      • Positive Control: Known HDAC6 inhibitor (e.g., 1 µM Tubacin [4] or Trichostatin A).
    • Aspirate medium, wash with PBS, and lyse cells using RIPA buffer supplemented with protease inhibitors.
  • Step 2: Protein Quantification and Gel Electrophoresis

    • Determine protein concentration of lysates using a BCA or Bradford assay.
    • Dilute samples with Laemmli buffer, denature, and load equal amounts of protein (e.g., 20-30 µg) into a 4-12% Bis-Tris polyacrylamide gel.
    • Run gel at constant voltage until proteins are sufficiently separated.
  • Step 3: Membrane Transfer and Blocking

    • Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Step 4: Immunoblotting

    • Incubate membrane with primary antibodies diluted in blocking buffer, overnight at 4°C.
      • Primary Antibodies:
        • Anti-acetylated-α-tubulin (Lys40) (e.g., Clone 6-11B-1)
        • Anti-α-tubulin (loading control)
    • Wash membrane with TBST.
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Wash membrane thoroughly with TBST.
  • Step 5: Detection and Analysis

    • Develop the blot using enhanced chemiluminescence (ECL) substrate and image with a digital imager.
    • Quantify band intensities using image analysis software (e.g., ImageJ).
    • Normalize the intensity of the acetylated tubulin band to the total α-tubulin band for each sample.
Protocol B: HTRF Acetyl K40 α-Tubulin Detection Assay

This is a homogeneous, no-wash, quantitative immunoassay ideal for high-throughput screening and dose-response studies [4].

Workflow Diagram:

G A Cell Culture & Lysis Treat cells in 96-well plate, remove supernatant, add lysis buffer B Lysate Transfer Transfer lysate to a 384-well low-volume assay plate A->B C HTRF Reagent Addition Add pre-mixed Eu Cryptate-labeled and d2-labeled antibodies B->C D Incubation Incubate at room temperature for 2-4 hours (or overnight) C->D E HTRF Reading Measure FRET signal at 620 nm & 665 nm using a compatible plate reader D->E

  • Step 1: Cell Plating and Compound Treatment (in 96-well plate)

    • Plate cells (e.g., 12,500 NIH/3T3 cells/well) in growth medium and culture overnight [4].
    • Treat cells with a dilution series of this compound and controls for 16 hours at 37°C.
  • Step 2: Cell Lysis

    • Remove the supernatant.
    • Add the recommended volume of lysis buffer (e.g., 50 µL) to each well.
    • Shake the plate for 30 minutes to generate the lysate.
  • Step 3: Assay Setup and Detection

    • Transfer a portion of the lysate (e.g., 16 µL) to a 384-well low-volume assay plate [4].
    • Add the pre-mixed HTRF detection antibodies (anti-acetylated tubulin antibody labeled with Europium Cryptate and a second anti-tubulin antibody labeled with d2 acceptor dye) in a single dispensing step.
    • Incubate for 2-4 hours (or overnight for increased sensitivity) at room temperature, protected from light.
    • Read the plate using an HTRF-compatible plate reader. The signal is proportional to the concentration of acetylated α-tubulin in the sample.

4. Key Reagents and Controls

Component Specification / Purpose Example / Positive Control
Positive Control Inhibitor Validates assay performance. Tubacin (selective HDAC6 inhibitor) [4] or Trichostatin A (TSA, pan-HDAC inhibitor) [4].
Primary Antibody (WB) Detects acetylated α-tubulin. Monoclonal anti-acetylated α-tubulin (Lys40), e.g., Clone 6-11B-1.
Assay Kit (HTRF) Quantitative detection. HTRF Acetyl K40 α-Tubulin Detection Kit [4].
Cell Line Model system with modifiable tubulin acetylation. NIH/3T3, HeLa, or other relevant cancer/neuronal cell lines.

5. Troubleshooting and Data Interpretation

  • Low Signal: Ensure antibody concentrations are optimized. For HTRF, check if the incubation time can be extended. Confirm that your positive control (Tubacin/TSA) produces a strong signal.
  • High Background (WB): Increase the number and duration of washes after secondary antibody incubation.
  • Poor Data Reproducibility: Ensure consistent cell passage number, lysis conditions, and protein quantification across experiments.
  • Interpretation: A dose-dependent increase in acetylated α-tubulin signal indicates effective cellular engagement of HDAC6 by this compound. The EC₅₀ can be calculated from the dose-response curve. Note that this is an indirect measure of binding, and effects on acetylation can be influenced by other cellular factors [1].

References and Further Validation

For a more comprehensive validation of this compound, consider these orthogonal methods:

  • Biochemical HDAC6 Activity Assay: Use purified HDAC6 enzyme to determine the compound's IC₅₀ in a cell-free system.
  • Cellular Thermal Shift Assay (CETSA): Confirm direct binding to HDAC6 in a cellular context by observing a shift in the protein's thermal stability [1].
  • Selectivity Profiling: Test against other HDAC isoforms (e.g., HDAC1, HDAC8) and Sirtuin family members (e.g., Sirt2) to establish selectivity [1].

References

Frequently Asked Questions (FAQs) on Compound Handling

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: Why is solubility a critical parameter for HDAC6 inhibitors like HDAC6-IN-10?

    • A: Proper solubility is essential for achieving accurate concentration in your assay buffer, ensuring that the observed biological activity (e.g., HDAC6 inhibition) is due to the compound itself and not an artifact of precipitation. It also prevents clogging in automated screening systems and ensures consistent dosing in in vivo studies [1].
  • Q2: What are the recommended solvents for initially dissolving this compound?

    • A: A standard strategy is to start with a high-quality DMSO to create a concentrated stock solution (e.g., 10-50 mM). This stock should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles and water absorption. For working solutions in aqueous buffers, this stock should be diluted such that the final DMSO concentration is kept low (typically ≤0.1-1%) to minimize solvent toxicity to cells.
  • Q3: What can I do if this compound precipitates in my aqueous assay buffer?

    • A: If precipitation occurs, consider these steps:
      • Confirm Dilution Method: Always add the DMSO stock to the buffer while vortexing to ensure rapid mixing.
      • Use a Cosolvent: Slightly increase the final DMSO concentration if your experimental system allows it.
      • Introduce Solubilizing Agents: Use surfactants like Tween-80 or Pluronic F-68 at low, non-toxic concentrations.
      • Adjust pH: If the compound structure permits, small adjustments to the buffer pH might improve solubility.
      • Sonication: Briefly sonicate the solution in a water bath sonicator.

Experimental Protocol: Determining Solubility

The following workflow outlines a general method you can adapt to empirically determine the solubility of this compound in your chosen solvent system.

G Start Prepare Stock Solution Step1 1. Create a concentrated stock in pure DMSO Start->Step1 Step2 2. Dilute into target buffer/aqueous solvent Step1->Step2 Step3 3. Incubate with agitation (1-24 hours at desired temperature) Step2->Step3 Step4 4. Centrifuge sample (e.g., 10,000-15,000 x g for 10-30 min) Step3->Step4 Step5 5. Separate supernatant from pellet (if any) Step4->Step5 Step6 6. Quantify concentration in supernatant (e.g., by HPLC-UV) Step5->Step6 Step7 7. Analyze Data Step6->Step7 Step8 Report maximum concentration achieved without precipitation as the 'practical solubility' Step7->Step8

Key Considerations for Solubility Optimization

The table below summarizes common issues and potential solutions based on standard laboratory practice.

Problem Encountered Potential Cause Suggested Solution
Low Aqueous Solubility High lipophilicity of compound Use cyclodextrins (e.g., HP-β-CD) as complexing agents; formulate in lipid-based nanoemulsions [1].
Precipitation upon Dilution "Water shock" from rapid addition of DMSO stock to aqueous buffer Use a gradual dilution method; pre-warm the aqueous buffer; employ a co-solvent system (e.g., DMSO-PEG400-water).
Inconsistent Bioactivity Variable solubility leading to inaccurate dosing Confirm solubility in the exact assay buffer before running experiments; use a concentration verification method (e.g., HPLC) post-assay.

References

FAQ: HDAC6 Inhibitor Selectivity and HDAC10 Off-Targets

Author: Smolecule Technical Support Team. Date: February 2026

Q: Do HDAC6 inhibitors have common off-target effects? A: Yes, a primary and common off-target for many hydroxamate-based HDAC6 inhibitors is HDAC10 [1] [2]. One study found that while a novel oxadiazole-based inhibitor (Compound 7) showed exquisite selectivity (10,000-fold) for HDAC6 over other isoforms, several commonly used hydroxamate-based inhibitors did not [1] [2].

Q: What is the practical consequence of inhibiting HDAC10? A: The limited selectivity of some inhibitors is linked to cytotoxicity in cellular models [1] [2]. Furthermore, HDAC10 itself is a validated drug target in cancers like neuroblastoma, where its inhibition can sensitize tumor cells to chemotherapeutics by interfering with lysosomal function and DNA repair [3] [4]. Therefore, an inhibitor's HDAC6/10 profile will determine its specific research or therapeutic application.

Q: How can I confirm the selectivity of an HDAC6 inhibitor in my experiments? A: Off-target effects must be considered before attributing physiological readouts solely to HDAC6 inhibition [1]. You can:

  • Consult selectivity screening data from the inhibitor's manufacturer or published literature.
  • Use a cell-based functional assay. Measure tubulin acetylation (for HDAC6) alongside a marker for HDAC10 inhibition. No single canonical protein target is established for HDAC10, but its inhibition leads to a robust accumulation of lysosomes, which can be quantified [4].
  • Employ high-throughput techniques like nanoBRET, which can directly measure a compound's affinity for different HDAC isoforms in cells [4].

The table below summarizes the selectivity profiles of several discussed inhibitors.

Inhibitor Name Chemical Class Primary Target(s) Key Off-Target(s) Experimental Evidence
Hydroxamate-based Inhibitors (e.g., ACY-1215, Tubastatin A) [1] [2] Hydroxamate HDAC6 HDAC10 (primary off-target) In vitro isotype screening [1] [2]
Compound 7 [1] [2] Difluoromethyloxadiazole HDAC6 None detected (10,000-fold selectivity) In vitro isotype screening [1] [2]
TH34 [3] Hydroxamic acid HDAC6, HDAC8 HDAC10 Profiling against multiple HDAC isoforms [3]
Tubacin [5] [4] Hydroxamate HDAC6 HDAC10 not significantly inhibited NanoBRET target engagement assay [4]
Tubastatin A [4] Hydroxamate HDAC6 HDAC10 NanoBRET target engagement assay; induces lysosomal accumulation [4]

Experimental Guide: Assessing HDAC6 vs. HDAC10 Inhibition

This section provides detailed protocols for key experiments cited in the FAQs.

Method 1: Differentiating HDAC6 and HDAC10 Function via Lysosomal Accumulation Assay

This protocol is based on research that identified lysosomal accumulation as a specific consequence of HDAC10 (but not HDAC6) inhibition [4].

Workflow:

A 1. Plate Cells (e.g., neuroblastoma line SK-N-BE(2)-C) B 2. Apply Treatments (HDAC inhibitor(s) of interest) A->B C 3. Incubate with LysoTracker Dye (50-75 nM, 30-60 min) B->C D 4. Analyze Accumulation C->D E Flow Cytometry (Quantitative measurement of median fluorescence) D->E F Fluorescence Microscopy (Visual confirmation & localization) D->F

Key Steps and Reagents:

  • Cell Line: Use a chemoresistant neuroblastoma cell line like SK-N-BE(2)-C, which shows a clear phenotype [4].
  • Inhibitors & Controls:
    • Test Compounds: Your HDAC6/10 inhibitors of interest.
    • HDAC10-Inhibiting Control: Tubastatin A (1 µM), a dual HDAC6/10 inhibitor [4].
    • HDAC6-Selective Control: Tubacin (1-10 µM), which inhibits HDAC6 but not HDAC10 at these concentrations and should not cause significant lysosomal accumulation [4].
    • Negative Control: DMSO vehicle.
  • Staining: Use LysoTracker Green DND-26 or Red DND-99 at 50-75 nM in serum-free media. Incubate for 30-60 minutes at 37°C [4].
  • Analysis:
    • Flow Cytometry: Measure the median fluorescence intensity of the cell population. A significant increase indicates lysosomal accumulation and potential HDAC10 inhibition [4].
    • Fluorescence Microscopy: Visually confirm an increase in the number and size of acidic puncta throughout the cytoplasm.
Method 2: Measuring Direct Target Engagement with NanoBRET

The NanoBRET assay is a powerful technique to quantitatively measure a compound's affinity for different HDAC isoforms in a cellular context [4].

Workflow:

A 1. Transfert Cells (NanoLuc-fused HDAC construct) B 2. Add Tracer & Inhibitor (HDAC fluorescent tracer + test compound at varying doses) A->B C 3. Add Luciferase Substrate (Extracellular, enables BRET) B->C D 4. Measure BRET Signal (Ratio of acceptor:donor emission) C->D E 5. Calculate IC50 (Dose-dependent displacement confirms direct binding) D->E

Key Steps and Reagents:

  • Principle: The assay uses an HDAC enzyme (e.g., HDAC6 or HDAC10) fused to a NanoLuc luciferase (donor). A cell-permeable fluorescent tracer that binds to the active site of the HDAC acts as the acceptor. If a test inhibitor also binds the active site, it will compete with the tracer, reducing the BRET signal [4].
  • Application: This method was used to show that Tubastatin A has strong affinity for HDAC10, while Tubacin does not, confirming the selectivity inferred from the lysosomal assay [4].

Key Technical Notes

  • Cellular vs. Biochemical Potency: Be aware that the apparent potency of HDAC6 inhibitors in cell-based assays (e.g., using tubulin acetylation as a readout) can be approximately 100-fold lower than in in vitro enzymatic assays, likely due to factors like cellular permeability and efflux [1] [2].
  • Zinc-Binding Group (ZBG) Matters: The off-target profile is heavily influenced by the inhibitor's ZBG. Hydroxamates are potent but can have selectivity challenges and potential genotoxicity via the Lossen rearrangement. Novel ZBGs, like the difluoromethyloxadiazole in Compound 7, show promise for achieving exceptional selectivity for HDAC6 [1] [2].

References

The Selectivity-Efficacy Paradox of HDAC6 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

A key finding from recent research is that high selectivity for HDAC6 does not always translate to strong anti-cancer cell growth activity. One study synthesized a series of potent and highly selective HDAC6 inhibitors but found an unexpected result: the most selective compounds showed little potency in blocking cell growth [1]. The researchers concluded that HDAC6 inhibition alone might be insufficient for disrupting cell growth, and that some degree of Class I HDAC inhibition (e.g., HDAC1, HDAC2, HDAC3) could be required for a robust cytotoxic response [1].

This creates a paradox where achieving high biochemical selectivity might reduce the desired cellular effect. The biological role of HDAC6 can also vary significantly depending on the cellular context, which might explain differences in cytotoxicity. The table below summarizes key findings from the search results:

Biological Context / Compound Observed Effect / Finding Relevance to Cytotoxicity
Pancreatic Cancer Cells [1] Highly selective HDAC6 inhibitors showed little cell growth blockade. Suggests that HDAC6 inhibition alone may be insufficient for cytotoxicity.
Cytotoxic T Lymphocytes (CTLs) [2] HDAC6 deficiency or inhibition impairs lytic granule transport and degranulation. Highlights a non-epigenetic, cytoskeletal role crucial for immune cell function.
WT161 in Breast Cancer [3] Induced apoptosis and receptor downregulation, but effects were not dependent on HDAC6 inhibition per se. Suggests compound's cytotoxic effects may be "off-target," unrelated to HDAC6.
Neurodegeneration [4] HDAC6 inhibition improves acetylated α-tubulin levels and axonal transport. Indicates a protective, not cytotoxic, role in neurons.
Retinal Injury [5] HDAC6 inhibition (Tubacin) showed neuroprotective effects against apoptosis. Indicates a protective, not cytotoxic, role in this context.

Experimental Validation and Troubleshooting Guide

Based on the general principles identified, here is a logical workflow for troubleshooting your HDAC6-IN-10 cytotoxicity experiments. The following diagram outlines the key validation steps:

Confirm On-Target Engagement

First, verify that this compound is effectively engaging its intended target in your cellular model.

  • Method: Treat your cells with this compound and measure the acetylation status of HDAC6's primary substrate, α-tubulin, via Western blot [1] [3]. A successful on-target effect should show a dose-dependent increase in acetylated α-tubulin without a concurrent strong increase in acetylated histones (a marker for Class I HDAC inhibition) [3].
  • Troubleshooting: If you do not see an increase in acetylated α-tubulin, the compound may not be cell-permeable or may be unstable in your assay conditions. Re-evaluate your compound storage, reconstitution, and treatment concentrations.
Assess Broader HDAC Inhibition

The selectivity profile of your compound is critical. Use available data or conduct new experiments to check if this compound is truly selective.

  • Method: If possible, profile the compound against a panel of recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC8, HDAC10) to determine its IC50 values for each [1]. Compare this profile to the compound's original characterization data.
  • Troubleshooting: If you observe strong cytotoxicity but the compound is highly selective for HDAC6, consider that the cell death might be caused by an off-target effect unrelated to HDAC inhibition [3]. If you find significant inhibition of Class I HDACs, the cytotoxicity might be expected, but it is not solely due to HDAC6 inhibition.
Evaluate Apoptotic Markers

Confirm that the cell death you observe is happening through an apoptotic pathway.

  • Method: Look for classic markers of apoptosis, such as caspase cleavage (e.g., Caspase-3/7) and PARP cleavage [3]. This can be done via Western blot.
  • Troubleshooting: If you see cytotoxicity (e.g., in an MTT assay) but no clear apoptotic markers, investigate other modes of cell death, such as autophagy. Note that some cell lines (like MCF7) are caspase-3 deficient and rely on other executioner caspases like caspase-7 [3].
Contextualize Your Biological System

The role of HDAC6 is not uniform across all cell types. Its function can dictate the outcome of its inhibition.

  • Hypothesis: In your cancer cell model, is HDAC6 primarily involved in processes like cell migration (via tubulin deacetylation) or protein degradation (via aggresome formation)? If so, its inhibition might not directly trigger apoptosis [4]. The cytotoxic effect of HDAC inhibitors often requires the disruption of epigenetic regulation governed by nuclear HDACs (Class I) [1].

Key Considerations for Your Experimental Design

  • Use a Positive Control: Include a known pan-HDAC inhibitor (like Trichostatin A or SAHA) in your experiments. If the pan-inhibitor is cytotoxic in your model while this compound is not, it reinforces the "selectivity paradox" [1] [5].
  • Combination Studies: Given that HDAC6 inhibition can synergize with proteasome inhibitors [3], you might explore combination treatments if single-agent activity is weak.
  • Cell Line Variability: Be aware that sensitivity can vary greatly between different cancer cell lines, even with the same compound [3].

I hope this structured approach helps you diagnose the issue with this compound. The scientific community would greatly benefit from the publication of your findings, especially if they clarify this compound's activity profile.

References

Key Experiments for Treatment Optimization

Author: Smolecule Technical Support Team. Date: February 2026

To establish an optimal treatment duration, you need to correlate the drug's presence with its biological effects over time. The table below outlines key experiments informed by recent studies [1] [2] [3].

Experimental Goal Key Parameters to Measure Relevant Methodology

| Confirm Target Engagement | • Acetylated α-tubulin (Ac-α-Tub) levels • Other substrate acetylation (e.g., HSP90) | Western Blot, Immunohistochemistry [2] | | Assess Direct Anti-tumor Effects | • Cell proliferation (IC50) • Apoptosis induction • Cell migration & invasion | MTT/XTT assays, Caspase-3 activation, Mitochondrial depolarization, Migration assays [1] | | Evaluate Immune-Modulatory Effects | • PD-L1 surface expression on tumor/immune cells • CD4+/CD8+ T-cell infiltration • MHC Class II gene expression | Flow Cytometry, RNA-Seq, RT-qPCR, Immunohistochemistry [2] [3] | | Determine Pharmacokinetics/ Biodistribution | • Drug concentration in plasma & tumors over time • Tumor-to-background ratio | LC-MS/MS, PET imaging (e.g., with [[18F]FSW-100) [4] |

The following workflow diagrams the relationship between these experiments in a logical sequence for protocol optimization.

Start Define Optimization Goal PK Pharmacokinetics/ Biodistribution Start->PK Guides timing of sampling TE Target Engagement Assay Start->TE Confirms on-target activity Pheno Phenotypic Screening Start->Pheno Measures functional outcome Integrate Integrate Data & Establish Time-Dose Relationship PK->Integrate Drug exposure data TE->Integrate On-target effect duration Pheno->Integrate Biological response timeline Protocol Optimized Treatment Protocol Integrate->Protocol Informs optimal duration & schedule

Troubleshooting Guide & FAQs

Based on common challenges in drug development, here are some potential issues and solutions.

FAQ 1: How do I determine if my treatment duration is sufficient for target engagement?

  • Problem: Uncertainty about whether the drug is on target long enough to have a biological effect.
  • Solution:
    • Time-Course Experiment: Treat your model system for varying durations (e.g., 2h, 6h, 24h, 48h).
    • Measure Biomarker: At each time point, measure a direct biomarker of HDAC6 inhibition, such as acetylated α-tubulin levels via Western Blot [2].
    • Correlate with Effect: The minimal duration that produces a sustained increase in acetylated α-tubulin is a strong candidate for a sufficient treatment time.

FAQ 2: What should I do if the desired anti-tumor effect is not observed?

  • Problem: The treatment does not lead to reduced proliferation or increased apoptosis.
  • Solution:
    • First, verify target engagement. If acetylated α-tubulin levels are not increased, the issue may be with drug activity, bioavailability, or stability.
    • If target is engaged, investigate the mechanism. HDAC6 inhibitors can work through direct anti-tumor effects or immune modulation. Use RNA sequencing to see if expected pathways (e.g., MHC class II, apoptosis) are activated [2]. Consider combining with immunotherapies if PD-L1 modulation is observed [3].

FAQ 3: The treatment causes toxicity in my in vivo model. How can I adjust?

  • Problem: The effective dose is too close to the toxic dose.
  • Solution:
    • Optimize the schedule: Instead of continuous dosing, try intermittent schedules (e.g., treatment for 3 days, rest for 4 days) to allow recovery.
    • Fractionate the dose: Split the total daily dose into multiple administrations to lower peak plasma concentrations and reduce toxicity.
    • Monitor closely: Use clinical observations and blood chemistry to define the maximum tolerated dose (MTD) and adjust the treatment protocol accordingly.

Visualizing Key Signaling Pathways

Understanding the pathways HDAC6 inhibitors modulate is crucial. The diagram below integrates findings on the dual mechanisms of action: direct anti-tumor effects and immune-mediated responses [2] [5] [3].

cluster_tumor Direct Anti-Tumor Effects cluster_immune Immome-Modulatory Effects HDAC6i HDAC6 Inhibitor Tub α-Tubulin Acetylation ↑ HDAC6i->Tub Hsp HSP90 Acetylation ↑ HDAC6i->Hsp PDL1 PD-L1 Expression ↓ HDAC6i->PDL1 MHC MHC Class II Expression ↑ HDAC6i->MHC A2 Impaired Cell Motility Tub->A2 A1 Disrupted Protein Folding Hsp->A1 A3 Apoptosis A1->A3 A4 Cell Cycle Arrest A1->A4 Outcome Tumor Growth Inhibition A3->Outcome Synergistic Anti-Tumor Response A4->Outcome Synergistic Anti-Tumor Response I1 Enhanced T-cell Activation PDL1->I1 MHC->I1 I2 Increased Tumor Infiltration (CD4+/CD8+ T-cells) I1->I2 I2->Outcome Synergistic Anti-Tumor Response

How to Proceed Without HDAC6-IN-10 Specific Data

  • Leverage the General Framework: The experimental protocols and troubleshooting guides above are based on the standard characterization process for HDAC6 inhibitors and are directly applicable.
  • Consult Related Compounds: Study the optimization strategies for structurally or functionally similar HDAC6 inhibitors like HDSI-18 [1], compound 9r [2], or ITF3756 [3]. Their reported efficacious doses and treatment schedules can serve as a starting point.
  • Perform Foundational Experiments: Begin with the time-course and dose-response experiments outlined in the first diagram to generate the necessary data for this compound in your specific model systems.

References

HDAC6-IN-10 stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

FAQs and Troubleshooting Guide

Here are answers to common questions about handling similar investigative compounds:

  • Q1: What is the recommended storage condition for HDAC6-IN-10?

    • A: Without specific data, the safest approach is to follow the common practice for small molecule inhibitors. Store the lyophilized powder at -20°C or ideally at -80°C for long-term stability. Keep the product in its original container, desiccated, and protected from light. Aqueous solutions or DMSO stock solutions should be stored at -20°C or -80°C and subjected to freeze-thaw cycles as little as possible [1] [2].
  • Q2: How should I prepare a stock solution of this compound, and how long is it stable?

    • A: A standard protocol is to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. The stability in solution is highly concentration and storage-dependent. While no data exists for this compound, one study on a different HDAC6 radioligand, [18F]FSW-100, maintained stability in its final injection solution for over 2 hours at room temperature [1]. For this compound, it is prudent to assume a DMSO stock is stable for several months at -80°C, but you should always verify the compound's integrity before use in a critical experiment.
  • Q3: I suspect my compound has degraded. How can I check its stability?

    • A: The most direct method is to analyze the compound using analytical high-performance liquid chromatography (HPLC). Compare the chromatogram of a freshly prepared sample with your old stock. A shift in retention time or the appearance of new peaks indicates degradation [1] [3]. For radiolabeled compounds, a drop in radiochemical purity below 95% can signal instability [1] [2].
  • Q4: My experimental results are inconsistent. Could compound stability be an issue?

    • A: Yes. Inconsistency between experiments is a classic sign of compound instability or improper handling. To troubleshoot:
      • Confirm Identity and Purity: Use HPLC or LC-MS to check your current stock.
      • Use a Fresh Aliquot: Avoid repeated freeze-thaw cycles of your stock solution.
      • Control Solvent Effects: Ensure the concentration of DMSO in your cellular assays is constant and below toxic levels (typically ≤0.1%).
      • Validate Biological Activity: Use a well-established positive control in your assay to confirm the experimental system is working as expected.

Experimental Workflow for Assessing Stability

For a rigorous assessment of this compound stability, you can follow this general workflow. The diagram below outlines the key steps and decision points.

Start Prepare Stock Solution (DMSO) Aliquot Create Single-Use Aliquots Start->Aliquot Store Store at Recommended Temp (-20°C or -80°C) Aliquot->Store Test Periodically Test Aliquot (via HPLC) Store->Test Analyze Analyze Purity & Identity (Compare to Standard) Test->Analyze Pass Purity >95%? Analyze->Pass Use Proceed with Experiment Pass->Use Yes Discard Discard Stock & Prepare Fresh Pass->Discard No

Stability Assessment Workflow

Stability Data for Related Compounds

While data for this compound is unavailable, the table below summarizes stability information for other HDAC6-targeting compounds from recent research, which can serve as a useful reference.

Compound Name Type / Use Reported Stability / Handling Key Factors Source
[¹⁸F]FSW-100 Radioligand for PET Imaging >2 hours in injection solution at room temperature; radiochemical purity >95%. Optimized formulation with anti-radiolysis reagents is critical for stability. [1]
HDAC6 Inhibitor-based Dimers Anticancer Agents Di-hydroxamic acid dimers are challenging to purify due to high polarity, suggesting potential stability concerns in solution. Purification method (HPLC) is crucial; chemical structure influences stability. [3]
[¹⁸F]Bavarostat (EKZ-001) Radioligand for PET Imaging Stable enough for multi-dose human clinical studies; formulation includes stabilizers like sodium ascorbate. Use of antioxidant additives (e.g., sodium ascorbate) in the formulation enhances stability. [2]

Key Experimental Protocols from Search Results

The following detailed methodologies from recent publications may provide useful technical insights for your own work with HDAC6 inhibitors.

1. Protocol for Radiosynthesis and Purification of an HDAC6 Radioligand [1] This protocol is critical for ensuring the production of a pure and stable compound.

  • Reaction: The 18F-fluorination reaction uses a precursor and copper reagent in N,N-dimethylacetamide (DMA), heated at 120°C for 20 minutes.
  • Semipurification: The crude mixture is diluted and passed through a Sep-Pak tC18 Light cartridge. The intermediate is trapped on the cartridge and then eluted with methanol.
  • Hydroxamic Acid Formation: The eluted intermediate is reacted with a 50% hydroxylamine aqueous solution for 5 minutes at room temperature.
  • Final Purification: The product is purified using semi-preparative HPLC (C18 column, with a mobile phase of 70% ethanol and 30% 0.05 M sodium acetate, pH 5.5-5.6).
  • Formulation: The purified product fraction is mixed with sodium ascorbate (an antioxidant) and diluted with saline containing more sodium ascorbate before sterile filtration.

2. Protocol for Confirming Compound Purity via Analytical HPLC [1] [3] This is a standard method for verifying the stability and purity of a compound in solution.

  • Equipment: Prominence HPLC systems or equivalent, equipped with a radioactivity or UV detector.
  • Column: Analytical C18 column.
  • Mobile Phase: Varies by compound. For example, a mixture of ethanol and sodium acetate buffer or acetonitrile and water gradients can be used.
  • Procedure: Dissolve a small amount of the test compound and inject it into the HPLC system. Compare the resulting chromatogram to one from a known pure standard. The presence of a single sharp peak (or the main peak constituting >95% of the area) indicates high purity.

Key Recommendations

  • Contact the Supplier: The most reliable information will come from the company that synthesized this compound. They should provide a certificate of analysis (CoA) and recommended storage conditions.
  • Establish Your Own QC: Implement a routine quality control check using HPLC or LC-MS to monitor the integrity of your stock over time.
  • Be Systematic: Adhere strictly to the general best practices outlined above—store aliquots at -80°C, use anhydrous DMSO, and minimize freeze-thaw cycles.

References

Genotoxicity and Selectivity of HDAC Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Selectivity Profile Reported Genotoxicity / Toxicity Proposed Mitigation Strategy
Tubastatin A HDAC6 selective inhibitor Poor pharmacokinetic profile and observed genotoxicity (Ames test, chromosome aberration test) [1] Structural optimization (e.g., CKD-L uses a bicycle to replace the tertiary amine tricycle) [1].
TH34 HDAC6/8/10 inhibitor Induces DNA double-strand breaks and cell death in neuroblastoma cells; well-tolerated in non-transformed fibroblasts at concentrations ≤25 µM [2]. Leverage selective toxicity towards transformed cells over non-transformed cells [2].
Panobinostat Pan-HDAC inhibitor Dose-limiting toxicities (DLTs) reported in clinical trials when combined with radiotherapy [3]. Use selective HDAC6 inhibitors (e.g., Tubacin, Ricolinostat) to minimize systemic side effects [3].
CKD-L Novel HDAC6 selective inhibitor No genotoxicity detected in the Ames test and chromosome aberration test [1]. Develop inhibitors with improved selectivity and proven safety profiles in standardized genotoxicity assays [1].

Key Strategies for Reducing Genotoxicity

The literature suggests several concrete approaches to mitigate the genotoxicity of HDAC6 inhibitors:

  • Enhancing Selectivity: The core strategy is to achieve high specificity for HDAC6. Inhibitors that also target other HDACs, particularly HDAC8, are more likely to cause DNA damage. As shown in the table, developing new compounds with cleaner profiles (like CKD-L) is a direct path to reducing genotoxicity [1].
  • Exploiting Differential Cell Vulnerability: Some inhibitors, like TH34, show a favorable window by being toxic to cancer cells while sparing non-transformed cells. This selective cytotoxicity is a key principle for improving the therapeutic index [2].
  • Combination with Specific Therapies: Research indicates that HDAC6 inhibition can reverse cisplatin-induced mechanical hypersensitivity without interfering with its anti-tumor efficacy [4]. This suggests that in combination therapy regimens, HDAC6 inhibitors can be used at doses that provide therapeutic benefit for side effects (like neuropathy) without adding significant genotoxic risk.

Experimental Protocols for Assessment

To experimentally assess and confirm the genotoxicity of a compound like HDAC6-IN-10 in your lab, you can adopt the following standard methodologies referenced in the literature:

  • In Vitro Genotoxicity Assays:

    • Ames Test: Use this bacterial reverse mutation assay to assess the mutagenic potential of the compound. As referenced, this is a standard test for early genotoxicity screening [1].
    • Chromosome Aberration Test: Conduct this assay on mammalian cell lines (e.g., Chinese Hamster Ovary cells) to detect structural chromosomal damage. This was also used to validate the safety of CKD-L [1].
  • Assessment of DNA Damage in Target Cells:

    • Immunofluorescence for γH2AX: Seed cancer cells (e.g., 1×10^5 T24 bladder carcinoma cells) on chamber slides. Treat with your HDAC6 inhibitor, then fix cells with 4% PFA at time points such as 0.5, 2, 4, and 24 hours post-treatment. Permeabilize with 0.5% Triton X-100, block with 5% BSA, and incubate with a primary anti-γH2AX antibody. After staining with a fluorescent secondary antibody, count the γH2AX foci (which mark DNA double-strand breaks) using a fluorescence microscope [3].
    • Clonogenic Survival Assay: Plate cells at low density and treat with the inhibitor. After 7-10 days, fix and stain the colonies with crystal violet. Count colonies of more than 50 cells. A significant reduction in clonogenic survival following treatment can indicate enhanced cytotoxicity and genotoxic stress [3].

Pathway Diagram: HDAC6 Inhibition and DNA Damage Relationship

The following diagram illustrates the dual role of HDAC6 inhibition, highlighting how high selectivity is key to minimizing genotoxicity, based on the mechanisms found in the literature [2] [3].

G HDAC6_Inhibition HDAC6 Inhibition Selective_Inhibitor Highly Selective Inhibitor (e.g., CKD-L, Tubacin) HDAC6_Inhibition->Selective_Inhibitor NonSelective_Inhibitor Non-Selective Inhibitor (e.g., TH34 inhibits HDAC6/8/10) HDAC6_Inhibition->NonSelective_Inhibitor Mech1 Increased tubulin acetylation Restored mitochondrial transport Selective_Inhibitor->Mech1 Mech2 Altered gene expression (e.g., reduced CXCL1) Selective_Inhibitor->Mech2 Mech3 Off-target HDAC8/10 inhibition DNA damage-mediated cell death NonSelective_Inhibitor->Mech3 Desired_Effects Desired Therapeutic Effects Genotoxicity_Risk Genotoxicity Risk Mech1->Desired_Effects e.g., Reverses neuropathy [4] Mech2->Desired_Effects e.g., Cancer radiosensitization [3] Mech3->Genotoxicity_Risk e.g., In neuroblastoma cells [2]

References

Understanding HDAC6 Inhibitor Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in optimizing HDAC6 inhibitor selectivity is to achieve high potency against HDAC6 while minimizing activity on other HDAC isoforms, particularly the structurally similar HDAC10 and class I HDACs like HDAC1 and HDAC8. Off-target inhibition is a common source of experimental issues, including unexpected cytotoxicity and genotoxicity [1] [2].

The table below summarizes the selectivity profiles of various HDAC6 inhibitors reported in recent studies, which can serve as benchmarks for your optimization work.

Inhibitor Name Reported HDAC6 IC₅₀ Key Selectivity Features Primary Off-Targets Citations
HDSI-18 1.6 nM >975-fold selectivity over other isoforms Not specified [3]
Compound 7 (Oxadiazole-based) Information missing >10,000-fold selectivity over other HDACs No significant off-targets reported [1]
TH34 Information missing Potent inhibitor of HDAC6/8/10; minimal inhibition of HDAC1/2/3 HDAC8, HDAC10 [2]
Tubastatin A Information missing Frequently used selective HDAC6i HDAC10 [1]
ACY-1215 (Rocilinostat) Information missing Clinical-stage HDAC6i HDAC10 [1]

The following diagram illustrates the structural domains of HDAC6 and the general pharmacophore of its inhibitors, which is fundamental to understanding selectivity.

HDAC6_Inhibitor HDAC6_Structure HDAC6 Protein Structure CD1 Catalytic Domain 1 (CD1) HDAC6_Structure->CD1 CD2 Catalytic Domain 2 (CD2) HDAC6_Structure->CD2 SE14 SE14 Repeat Region HDAC6_Structure->SE14 ZnF_UBP ZnF-UBP Domain HDAC6_Structure->ZnF_UBP Inhibitor HDAC6 Inhibitor Pharmacophore Cap Cap Group (Impacts selectivity via surface interactions) Inhibitor->Cap Linker Linker (Hydrophobic chain) Inhibitor->Linker ZBG Zinc-Binding Group (ZBG) • Hydroxamate • Difluoromethyloxadiazole Inhibitor->ZBG

Troubleshooting Guide & FAQs

Q1: Our HDAC6 inhibitor shows excellent enzymatic activity but causes unexpected cytotoxicity in cellular models. What could be the issue?

  • Possible Cause 1: Inhibition of HDAC10. Hydroxamate-based HDAC6 inhibitors frequently have HDAC10 as a primary off-target [1]. This off-target activity has been directly linked to cytotoxicity in some cell lines [1].
  • Solution: Test your compound's activity against HDAC10. Consider switching the Zinc-Binding Group (ZBG) from a hydroxamate to a difluoromethyloxadiazole, which has demonstrated exceptional selectivity (over 10,000-fold) for HDAC6 and a reduced cytotoxicity profile [1].
  • Possible Cause 2: Residual inhibition of Class I HDACs (e.g., HDAC1, HDAC2, HDAC3). Inhibition of these isoforms is strongly associated with severe side effects and genotoxicity [2].
  • Solution: Validate the selectivity profile of your compound across a full panel of HDAC isoforms. Use cell-based assays that can measure HDAC1 and HDAC6 activity simultaneously to confirm selectivity in a physiological environment [4].

Q2: How can we improve the selectivity of our lead compound during the optimization phase?

  • Strategy 1: Explore alternative ZBGs. The hydroxamate group, while potent, can undergo a Lossen rearrangement, potentially leading to genotoxic metabolites. Oxadiazole-based ZBGs offer a safer and highly selective profile [1].
  • Strategy 2: Optimize the Cap and Linker groups. Computational methods like molecular docking and dynamics simulations can predict how these groups interact with the unique structural features of HDAC6's catalytic tunnel, helping to enhance selectivity over other isoforms [5].
  • Strategy 3: Implement robust selectivity screening. Early and continuous screening against a broad panel of HDAC isoforms (especially HDAC1, HDAC8, and HDAC10) is crucial. Do not rely solely on HDAC6 potency data [1] [2].

Q3: What are the best experimental practices for reliably measuring HDAC6 selectivity in a cellular context?

  • Recommended Protocol: Use a cell-based multi-substrate assay coupled with UHPLC-MS/MS analysis. This method allows for the simultaneous measurement of HDAC1 and HDAC6 activity in living cells, reflecting the endogenous enzyme environment and avoiding artifacts of cell-free systems [4].
  • Key Steps:
    • Treat cells (e.g., HeLa) with the inhibitor.
    • Incubate with a mixture of isoform-specific substrates (e.g., MOCPAC for HDAC1 and BATCP for HDAC6).
    • Lyse cells and quantify deacetylated products via UHPLC-MS/MS.
    • Generate dose-response curves to determine IC₅₀ values for each isoform directly in cells [4].
  • Secondary Validation: Always correlate enzymatic inhibition with a functional cellular readout, such as the level of acetylated α-tubulin (a specific HDAC6 substrate) compared to acetylated histones (substrates for class I HDACs) [1].

Experimental Protocol: Cell-Based HDAC1/6 Selectivity Assay

This protocol is adapted from a established methodology [4] for directly measuring inhibitor selectivity in a cellular context.

1. Cell Culture and Seeding

  • Culture HeLa cells in MEM medium supplemented with 10% FBS and antibiotics.
  • Upon reaching 80% confluency, detach cells, count, and adjust density to 6 x 10⁴ cells/mL.
  • Seed 100 µL of cell suspension into each well of a 96-well plate. Include blank wells with medium only.
  • Incubate the plate at 37°C with 5% CO₂ for 24 hours.

2. Cell Treatment and Substrate Incubation

  • Prepare serial dilutions of your test compounds in MEM.
  • Aspirate medium from the seeded plate.
  • Add 25 µL of 2x concentrated test compound to treatment wells. Add MEM only to control and blank wells. (Note: Final DMSO concentration should not exceed 0.5%).
  • Add 25 µL of a substrate mixture (containing e.g., 42 µM BATCP (HDAC6-selective) and 42 µM MOCPAC (HDAC1-selective)) to all control and test wells. Add MEM to blank wells. The final concentration of each substrate will be 21 µM.
  • Incubate the plate at 37°C for 8 hours.

3. Cell Lysis and Sample Preparation

  • Stop the reaction by adding 10 µL of 6x RIPA lysis buffer with protease inhibitors to each well.
  • Immediately add 160 µL of cold acetonitrile (-20°C) to each well to lyse cells and precipitate proteins. Mix thoroughly by pipetting.
  • Transfer the lysates to appropriate vials for UHPLC-MS/MS analysis.

4. UHPLC-MS/MS Analysis and Data Processing

  • Separate and detect the substrates (BATCP, MOCPAC) and their deacetylated products (dBATCP, dMOCPAC) using a validated UHPLC-ESI-MS/MS method.
  • Quantify the peak areas of the deacetylated products.
  • Calculate the percentage of substrate deacetylation for each isoform in treated versus untreated control wells.
  • Plot dose-response curves to determine the IC₅₀ values of your compound for HDAC1 and HDAC6 in a cellular environment.

The workflow for this protocol is summarized below:

Protocol Seed Seed HeLa cells in 96-well plate (24h incubation) Treat Treat with inhibitor & substrate mixture (8h incubation) Seed->Treat Lyse Lyse cells & add cold acetonitrile Treat->Lyse Analyze UHPLC-MS/MS analysis of deacetylated products Lyse->Analyze Process Data processing Calculate IC₅₀ for HDAC1 & HDAC6 Analyze->Process

References

Documented Examples of HDAC6 Inhibitor Combinations

Author: Smolecule Technical Support Team. Date: February 2026

To provide context, the table below summarizes several HDAC6 inhibitor combinations and their calculated synergistic effects from recent research. This illustrates how the CI is applied and reported for similar compounds.

HDAC6 Inhibitor Combination Partner Cancer Model Reported Combination Index (CI) Citation
TH34 (HDAC6/8/10 inhibitor) Retinoic Acid Neuroblastoma CI < 0.1 (for 10 µM of each) [1]
WT-161 OTX015 (BET inhibitor) Osteosarcoma Synergism (CI < 1) [2]
ACY-1215 (Ricolinostat) Bortezomib (Proteasome inhibitor) Multiple Myeloma, Hepatocellular Carcinoma Synergistic effect observed [3]
Tubastatin A Celecoxib (COX-2 inhibitor) Tongue Squamous Cell Carcinoma Synergistic effect observed [4]

Experimental Protocol for Determining Combination Index

Since direct data is unavailable, here is a standard methodology you can follow to calculate the CI for HDAC6-IN-10 in your own experiments, based on the widely used Chou-Talalay method [2].

The workflow involves designing a combination experiment, collecting dose-response data, and using specialized software for analysis, as outlined below:

Start Design Combination Experiment A Treat cells with: - this compound alone - Partner drug alone - Fixed-ratio combinations Start->A B Measure Dose-Response (e.g., cell viability) A->B C Input data into software: - CompuSyn - CalcuSyn B->C D Software calculates Combination Index (CI) C->D E Interpret CI Value: CI < 1 = Synergy CI = 1 = Additive CI > 1 = Antagonism D->E

Key Steps in Detail:

  • Experimental Setup: Treat your chosen cell lines with a series of concentrations of this compound alone, the combination partner drug alone, and the two drugs combined at a fixed constant ratio across their respective dose-response curves [2].
  • Viability Assay: Measure the effect of each treatment on cell viability after a set period (e.g., 48 or 72 hours) using a standard assay like CCK-8 or CellTiter-Glo [2].
  • Software Analysis: Input the dose and effect (fraction affected) data for each single drug and the combinations into specialized software like CompuSyn or CalcuSyn. These programs use the median-effect principle of the Chou-Talalay method to compute the CI value for each data point [2].
  • Interpretation: As shown in the diagram, a CI value of less than 1 indicates a synergistic interaction between the two drugs.

Frequently Asked Questions

Why can't I find specific combination index data for this compound? this compound is likely a research-grade compound used primarily in early-stage, non-publicized basic research. Comprehensive drug combination profiling data for such compounds is often generated in-house by researchers and may not be published in detail. The published literature focuses on more established or clinical-stage inhibitors.

What are the common pitfalls when calculating CI for HDAC inhibitors?

  • Incorrect Dose Range: Using doses that are too high or too low can fail to capture the true interaction. A preliminary IC50 determination for each drug alone is crucial.
  • Fixed Ratio: It is critical to maintain a constant ratio of the two drugs across all combination doses to ensure a valid isobologram analysis.
  • Data Quality: The accuracy of the CI calculation is highly dependent on the precision and reproducibility of the original viability assay data.

References

Frequently Asked Questions: Solvent and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the recommended solvent for dissolving HDAC6-IN-10? While the specific solvent for this compound is not stated in the search results, Dimethyl Sulfoxide (DMSO) is the most common solvent for small molecule HDAC inhibitors. Many studies on similar inhibitors use anhydrous DMSO to prepare stock solutions [1].

  • General Protocol:
    • Allow the compound to warm to room temperature before opening to prevent condensation.
    • Briefly centrifuge the vial to bring the powder to the bottom.
    • Add a calculated volume of pure, anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10-50 mM).
    • Gently vortex or sonicate the solution to ensure complete dissolution.

Q2: How should I prepare a working concentration from the stock solution? Working concentrations are typically prepared by diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Critical Consideration: The final concentration of DMSO in your experimental system should generally be kept below 0.1% (v/v) to minimize solvent toxicity to cells [1]. You can calculate the required volume of stock solution using the formula in the diagram below.

G Stock DMSO Stock Solution (e.g., 10 mM) Working Working Solution (e.g., 10 µM, DMSO < 0.1%) Stock->Working Small Volume (e.g., 1 µL) Diluent Aqueous Buffer or Media Diluent->Working Q.S. to Final Volume (e.g., 999 µL)

Q3: What should I do if my compound precipitates out of solution? Precipitation can occur if the compound is not fully soluble or if the stock is diluted too rapidly.

  • Troubleshooting Steps:
    • Confirm Solubility: Check the manufacturer's certificate of analysis (CoA) for solubility data.
    • Gentle Warming: Briefly warm the stock solution to 37°C and vortex.
    • Sonication: Sonicate the solution in a water bath for 5-10 minutes.
    • Alternative Solvents: If DMSO fails, you may test other solvents like ethanol, but this requires validation that the solvent does not interfere with your experiment. Note: A precipitate in the working solution often necessitates using a lower stock concentration or a different solvent system.

Q4: How should stock solutions be stored? For long-term stability, proper storage is crucial. The following table summarizes general guidelines, which should be verified against the manufacturer's specifications.

Storage Condition Recommended Use Stability Expectation
-20°C or -80°C Long-term storage Months to years; avoid freeze-thaw cycles
4°C Short-term (weeks) Suitable for frequently used solutions
Room Temperature Immediate use Hours to days; not recommended

Key Recommendations for Experimental Design

To ensure the validity of your results, always include the appropriate controls in your experimental design. The following workflow outlines the standard groups needed when testing this compound in a cell-based assay.

G Start Cell Plating Group1 Vehicle Control (0.1% DMSO) Start->Group1 Group2 This compound Treatment Start->Group2 Group3 Reference Inhibitor (e.g., Tubastatin A) Start->Group3 Analysis Analysis (e.g., Western Blot for Acetyl-α-Tubulin) Group1->Analysis Group2->Analysis Group3->Analysis

  • Vehicle Control: This is your "solvent control" containing the same concentration of DMSO as your treatment groups (e.g., 0.1% DMSO). It is essential for confirming that any observed effects are due to the compound and not the solvent [1].
  • Reference Inhibitor: Using a well-characterized HDAC6 inhibitor (e.g., Tubastatin A) as a positive control helps verify your experimental system is functioning correctly [2].

References

FAQ & Troubleshooting Guide: Mitigating HDAC6 Inhibitor Toxicity in Fibroblasts

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary mechanisms by which HDAC6 inhibition could cause fibroblast toxicity? HDAC6 inhibition can affect fibroblasts through several key mechanisms, summarized in the table below.

Mechanism Functional Consequence Supporting Evidence
Disruption of Microtubule Dynamics [1] Altered cell motility, intracellular transport, and cell division. HDAC6 deacetylates α-tubulin; inhibition increases tubulin acetylation, over-stabilizing microtubules and reducing dynamics [1] [2].
Impairment of Protein Quality Control [1] Accumulation of misfolded proteins and cellular stress. HDAC6 binds ubiquitinated proteins and directs them to aggresomes for degradation; inhibition disrupts this pathway [1].
Modulation of Pro-fibrotic Signaling Potential exacerbation or inhibition of fibrotic pathways. HDAC6 interacts with TGF-β-SMAD3 signaling and regulates Hsp90 activity, a chaperone for pro-fibrotic clients [3].
Induction of Oxidative Stress [1] Increased levels of reactive oxygen species (ROS). HDAC6 deacetylates peroxiredoxins (PrxI/II), enzymes that detoxify ROS; inhibition may impair their function [1] [3].

Q2: How can I troubleshoot and confirm HDAC6-specific toxicity in my fibroblast experiments? Follow this systematic workflow to verify that the observed toxicity is directly linked to HDAC6 inhibition.

Start Observed Fibroblast Toxicity A Confirm On-Target Effect: Measure α-tubulin acetylation Start->A Step1 Increased acetylation confirms compound engagement with HDAC6 A->Step1 B Check Selectivity: Use a second HDAC6 inhibitor Step2 Similar phenotype with a structurally distinct inhibitor strengthens hypothesis B->Step2 C Validate Specificity: Employ genetic knockdown (siRNA) Step3 Phenocopying with genetic knockdown confirms HDAC6-specific mechanism C->Step3 Confirms HDAC6-specific toxicity D Interpretation Step1->B Step2->C Step3->D Confirms HDAC6-specific toxicity

Q3: What experimental strategies can I use to mitigate HDAC6 inhibitor toxicity? Consider the following approaches to reduce toxicity while maintaining therapeutic efficacy.

Strategy Rationale & Proposed Action
Dose Optimization Conduct careful dose-response studies to find a window where the desired biological effect (e.g., reduced fibrosis) occurs without significant cell death.
Combination Therapy Co-administer a low, non-toxic dose of the HDAC6 inhibitor with other anti-fibrotic agents (e.g., Pirfenidone or Nintedanib) [4] for a synergistic effect.
Intermittent Dosing Pulse the treatment rather than continuous exposure. This may allow fibroblasts to recover from transient stress caused by HDAC6 inhibition.
Assess Cytoprotective Agents Investigate the addition of antioxidants (e.g., N-Acetylcysteine) to counteract potential ROS-mediated toxicity [1].

Detailed Experimental Protocols

To help you implement the troubleshooting strategies, here are detailed methodologies for key experiments.

Protocol 1: Validating HDAC6 Inhibitor Engagement and Specificity

This protocol outlines the steps to confirm that HDAC6-IN-10 is hitting its intended target.

1.0 Workflow: Validate HDAC6 Inhibitor Engagement and Specificity

A Treat fibroblasts with this compound and control compound B Harvest cell lysates (24-48 hours post-treatment) A->B C Perform Western Blot analysis B->C D Probe for Acetyl-α-tubulin (Lys40) C->D E Normalize to total α-tubulin loading control D->E F Result: Increased acetyl-α-tubulin confirms HDAC6 engagement E->F

1.1 Materials & Reagents

  • Cell Line: Human lung fibroblasts (e.g., MRC-5 or primary fibroblasts).
  • Inhibitors: this compound; a reference HDAC6 inhibitor (e.g., Tubastatin A, Tubacin) [3] [5]; a pan-HDAC inhibitor (e.g., Trichostatin A - TSA) [5] as a control.
  • Antibodies: Anti-acetyl-α-tubulin (Lys40), anti-α-tubulin, HRP-conjugated secondary antibodies.
  • Lysis Buffer: RIPA buffer supplemented with protease and HDAC inhibitors.

1.2 Procedure

  • Cell Treatment: Seed fibroblasts in 6-well plates. The next day, treat with this compound at your test concentration (e.g., 1-10 µM), a reference HDAC6 inhibitor, a pan-HDAC inhibitor, and a DMSO vehicle control for 24 hours.
  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
  • Western Blot:
    • Separate 20-30 µg of total protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk for 1 hour.
    • Incubate with primary antibody (anti-acetyl-α-tubulin, 1:1000) overnight at 4°C.
    • Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
    • Develop using an ECL reagent.
    • Strip the membrane and re-probe for total α-tubulin to confirm equal loading.

1.3 Expected Results & Interpretation A significant increase in acetylated-α-tubulin levels in the this compound treated group compared to the DMSO control confirms successful on-target engagement. Similar results with the reference HDAC6 inhibitor, but a much stronger effect from the pan-HDAC inhibitor, supports selectivity [5].

Protocol 2: Investigating TGF-β Signaling in Fibroblast Activation

Since HDAC6 is implicated in fibrosis, this protocol assesses its effect on a key pro-fibrotic pathway.

2.0 Workflow: Assess TGF-β Pathway Activation

A Serum-starve fibroblasts (12-24 hours) B Pre-treat with this compound (1-2 hours) A->B C Stimulate with TGF-β1 (10 ng/mL for 24-48 hours) B->C D Analyze pro-fibrotic markers: Western Blot (α-SMA, Collagen I) RT-qPCR (mRNA levels) C->D

2.1 Procedure

  • Cell Treatment and Stimulation:
    • Serum-starve fibroblasts to synchronize cell cycles.
    • Pre-treat cells with this compound or vehicle for 1-2 hours.
    • Stimulate with human recombinant TGF-β1 (10 ng/mL) for 24-48 hours to induce a pro-fibrotic phenotype [3] [6].
  • Analysis of Markers:
    • Western Blot: As in Protocol 1, probe for fibrosis markers like α-SMA and Collagen I [6].
    • RT-qPCR: Extract total RNA and synthesize cDNA. Perform qPCR to quantify mRNA expression of ACTA2 (α-SMA) and COL1A1.

2.2 Interpretation If this compound reduces the TGF-β1-induced expression of α-SMA and Collagen I, it suggests an anti-fibrotic effect, which is the desired therapeutic outcome. The relationship between this effect and any observed toxicity needs careful examination.

I hope this structured technical guide provides a solid foundation for your research on this compound.

References

HDAC6-IN-10 vs ACY-1215 selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

The following table summarizes the key characteristics of ACY-1215 and HDAC6-IN-10 based on the available data.

Feature ACY-1215 (Ricolinostat) This compound
Chemical Class Hydroxamate [1] Not specified in available data
HDAC6 Potency (IC50) ~5-60 nM (clinical stage reference) [2] 3.11 ± 0.09 nM [2]
Primary Selectivity Profile Selective, but with known off-targets (e.g., HDAC10) [1] Highly selective [2]
Key Off-Targets HDAC1, HDAC2, HDAC3, HDAC8, HDAC10 [1] [2] No significant off-targets reported in study [2]
Highest Selectivity Ratios HDAC8/6: 22.6-fold [2] HDAC8/6: 622.2-fold, HDAC1/6: 133.7-fold [2]
Zinc-Binding Group Hydroxamate [1] Not specified in available data
Reported Cellular Efficacy Yes (multiple cancer types) [3] [4] Yes (gastric cancer) [2]
In Vivo Efficacy Data Yes [2] [4] Yes (gastric cancer mouse model) [2]

The most striking difference lies in their selectivity profiles. This compound demonstrates exceptional selectivity for HDAC6 over other class I HDACs, which is significantly higher than that of ACY-1215 [2].

Detailed Experimental Data and Protocols

Here is a summary of the key experimental findings and methodologies used to characterize these inhibitors.

HDAC6 Inhibitor Selectivity Profiling Assay

This standard in vitro assay determines the potency and selectivity of a compound by testing its ability to inhibit enzymatic activity of various recombinant HDAC isoforms.

  • Key Experimental Findings [2]:
    • ACY-1215: Showed IC₅₀ values of 50 nM (HDAC1), 42 nM (HDAC2), 60 nM (HDAC3), 120 nM (HDAC6), and 5.3 nM (HDAC8).
    • This compound: Showed a potent IC₅₀ of 3.11 nM for HDAC6. Its selectivity ratios over other HDACs were 133.7-fold (HDAC1), 27.8-fold (HDAC2), 82.8-fold (HDAC3), and 622.2-fold (HDAC8).
Cellular Target Engagement and Phenotypic Assays

These experiments confirm that the inhibitors engage HDAC6 inside cells and assess their resulting biological effects.

  • Tubulin Acetylation (Biomarker Readout): Inhibition of HDAC6 leads to increased acetylated α-tubulin levels. Both ACY-1215 and this compound dose-dependently increase acetylated α-tubulin without affecting histone acetylation levels, confirming their HDAC6-specific activity in cells [2] [4].
  • Cellular Viability and Apoptosis:
    • ACY-1215: Suppresses proliferation and induces apoptosis in various models, including esophageal squamous cell carcinoma (ESCC) and hepatocellular carcinoma (HCC) [3] [4].
    • This compound: Exhibits enhanced cytotoxicity against gastric cancer cells (MGC-803 and MKN-45) and induces mitochondrial-dependent apoptosis [2].
In Vivo Efficacy Models
  • ACY-1215: Inhibits tumor growth in an ESCC mouse xenograft model [4].
  • This compound: Significantly inhibits tumor growth in a mouse model of gastric cancer, achieving an 80.6% tumor growth inhibition rate at 20 mg/kg [2].

Mechanisms of Action and Signaling Pathways

The diagrams below illustrate the distinct mechanisms and downstream effects of ACY-1215 and this compound.

G cluster_ACY ACY-1215 Mechanisms ACY1215 ACY-1215 HDAC6 HDAC6 ACY1215->HDAC6 Inhibits AcTubulin ↑ Acetylated α-Tubulin ACY1215->AcTubulin Induces miR30d ↑ miR-30d expression ACY1215->miR30d Upregulates ERK_path ERK pathway ACY1215->ERK_path Inhibits Substrates Substrates (e.g., p53) HDAC6->Substrates Deacetylates Apoptosis Apoptosis & Cell Cycle Arrest PIK3R2 PIK3R2 (PI3K subunit) miR30d->PIK3R2 Targets & Inhibits PI3K_path PI3K/AKT/mTOR pathway PIK3R2->PI3K_path Regulates PI3K_path->Apoptosis ERK_path->Apoptosis

Mechanisms of ACY-1215 (Ricolinostat)

G cluster_IN10 This compound Mechanisms (in Gastric Cancer) HDAC6IN10 This compound HDAC6 HDAC6 HDAC6IN10->HDAC6 Highly Selective Inhibition AcTubulin ↑ Acetylated α-Tubulin HDAC6IN10->AcTubulin Induces PD_L1 ↓ PD-L1 Expression HDAC6IN10->PD_L1 Downregulates ApoptProteins ↑ Cleaved Caspase-3/9, ↑ Cleaved PARP HDAC6IN10->ApoptProteins Activates Apoptosis Apoptosis & Reduced Proliferation AcTubulin->Apoptosis PD_L1->Apoptosis Mitochondria Mitochondrial-dependent Pathway ApoptProteins->Mitochondria Mitochondria->Apoptosis

Reported Mechanisms of this compound

Interpretation and Research Considerations

When deciding between these inhibitors for your research, consider the following points derived from the literature:

  • Prioritize this compound for High Specificity: If your research goal requires highly specific HDAC6 inhibition with minimal potential off-target effects, This compound appears to be the superior tool compound based on its exceptional selectivity profile [2].
  • Consider the Therapeutic Area:
    • ACY-1215 has a broader range of reported evidence across multiple cancer types (e.g., multiple myeloma, ESCC, HCC) and has been used in clinical trials [1] [4].
    • This compound has strong pre-clinical data specifically in gastric cancer models, and its ability to downregulate PD-L1 suggests it may be particularly interesting for immuno-oncology research [2].
  • Acknowledge the Generational Difference: The search results highlight that newer HDAC6 inhibitors, particularly those with non-hydroxamate zinc-binding groups (like the difluoromethyloxadiazole-based compound mentioned), are being developed to overcome the selectivity limitations and potential genotoxicity associated with some hydroxamate-based inhibitors like ACY-1215 [1]. This compound, with its high selectivity, seems to be part of this newer generation.

References

HDAC6 Inhibitors with Experimental Efficacy in Neural Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Cancer Model(s) Tested Key Efficacy Findings Experimental Evidence Citation
Compound 5o (Vanillyl-capped) SH-SY5Y neuroblastoma cells; Glioblastoma cells (U87-MG, T98G, U251-MG) Potency: IC50 = 4.5 nM (HDAC6). Effects: Dose-dependent α-tubulin hyperacetylation, caspase-3/7 activation (apoptosis), G2/M cell cycle arrest. Cell viability assays, western blot (acetylated α-tubulin), caspase activity assays, cell cycle analysis. [1]
ACY-1215 (Ricolinostat) Preclinical models (Multiple Myeloma, Breast Cancer, etc.); Clinical trials for other cancers. Combination Therapy: Shows synergy with other agents (e.g., paclitaxel). Mechanism: Induces apoptosis, disrupts protein aggresomes. Extensive preclinical studies; clinical trial data (Phase 1b for multiple myeloma). [2]
ACY-241 (Citarinostat) ARID1A-mutated ovarian cancer cells (TOV-21G); Preclinical models. Synergy: Enhances paclitaxel's anti-cancer effects. Effects: Increases pro-apoptotic markers (cleaved caspase-3, Bak, Bax). Cell growth/viability assays (CCK-8), western blot, colony formation assay, FACS apoptosis analysis. [2]
JOC1 Patient-derived Glioblastoma stem cells (GSCs); Glioblastoma cell lines. Potency: High cytotoxic activity, more specific than Vorinostat or Tubastatin A. Effects: Reduces tumor growth in vivo, promotes differentiation and death in GSCs. Dose-response assays (MTT), in vivo xenograft studies, transcriptomic analysis, western blot. [3]
ISOX (CAY10603) Pancreatic ductal adenocarcinoma (PDAC) cell lines, tumoroids, and in vivo models. Mechanism: Targets HDAC6/c-Myc axis, induces c-Myc acetylation and degradation. Effects: Disrupts cancer stemness, inhibits tumor growth and metastasis. Connectivity mapping, RNA-sequencing, western blot, in vivo orthotopic models. [4]

Detailed Experimental Protocols from the Literature

For the most relevant compound identified (Compound 5o in neuroblastoma), the cited study provides these key methodological details [1]:

  • Cell Viability Assay: Cell viability was measured in SH-SY5Y neuroblastoma cells and multiple glioblastoma cell lines after treatment with the inhibitor. Dose-response curves were used to determine cytotoxic effects.
  • Target Engagement (α-tubulin acetylation): The inhibitory effect on HDAC6 was confirmed functionally by measuring levels of acetylated α-tubulin via western blot analysis in treated versus untreated cells. An increase in acetylation indicates successful HDAC6 inhibition.
  • Apoptosis Assay: Activation of caspase-3/7, key enzymes in the apoptosis pathway, was measured using specific caspase activity assays to confirm cell death mechanisms.
  • Cell Cycle Analysis: The cell cycle distribution was assessed, for example, by analyzing phosphorylation status of cell cycle regulators (e.g., p-cdc2) or flow cytometry, to demonstrate arrest at the G2/M phase.

Mechanism of Action and Signaling Pathways

While the specific molecular pathways for Compound 5o are not fully detailed in the available summary, a general mechanism of HDAC6 inhibitors can be described. The diagram below illustrates the key cellular processes affected by HDAC6 inhibition.

hdac6_mechanism cluster_nuclear Nuclear / Transcriptional Effects cluster_cytoplasmic Cytoplasmic & Cytoskeletal Effects HDAC6i HDAC6 Inhibitor cMyc c-Myc Instability (via acetylation) HDAC6i->cMyc Tubulin ↑ α-Tubulin Acetylation HDAC6i->Tubulin Aggresome Disrupted Aggresome Formation HDAC6i->Aggresome Apoptosis ↑ Apoptosis CellCycle Cell Cycle Arrest (G2/M) cMyc->Apoptosis cMyc->CellCycle Transport Improved Mitochondrial Transport Tubulin->Transport Mito Restored Mitochondrial Function Transport->Mito Mito->Apoptosis Reduced Stress Aggresome->Apoptosis Proteostatic Stress

The diagram shows that HDAC6 inhibitors exert effects through multiple parallel pathways [5] [4] [6]:

  • Cytoskeletal Stability: By inhibiting HDAC6, these compounds increase acetylated α-tubulin, which improves microtubule-dependent transport, including the movement of healthy mitochondria, and can disrupt cell division.
  • Transcription Factor Regulation: They can target non-histone proteins like c-Myc, promoting its acetylation and subsequent degradation, which disrupts the expression of pro-growth and pro-survival genes.
  • Protein Aggregation: HDAC6 is involved in aggresome formation, a mechanism for clearing misfolded proteins. Its inhibition disrupts this process, leading to proteotoxic stress that can trigger apoptosis, especially in cancer cells.

Interpretation and Next Steps for Research

The lack of direct data on HDAC6-IN-10 means its specific profile is unknown. The inhibitors listed here can serve as valuable benchmarks.

  • For a Potency Benchmark: Compound 5o is the most relevant candidate for neuroblastoma, with a single-digit nanomolar IC50 against HDAC6 and validated efficacy in SH-SY5Y cells [1].
  • For a Clinical Context Benchmark: ACY-1215 (Ricolinostat) and ACY-241 (Citarinostat) have extensive preclinical data and have advanced into clinical trials for other cancers, providing a developmental pathway reference [2].

To proceed with your evaluation of this compound, I suggest:

  • Consult Chemical Vendors: Reputable suppliers of this compound sometimes provide unpublished biological data on their product information pages.
  • Search Patent Literature: The synthesis and potential application of this compound may be described in a patent filing, which can contain valuable experimental data.
  • Design New Experiments: Based on the protocols above, you can design your own validation studies in neuroblastoma models to directly assess the potency, selectivity, and efficacy of this compound.

References

HDAC6-IN-10 cytotoxicity vs other HDAC6 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Documented HDAC6 Inhibitors

The table below summarizes key HDAC6 inhibitors discussed in the scientific literature, their reported effects, and the cancer types in which they were studied.

Inhibitor Name Reported Cytotoxic/Growth Inhibitory Effects Cancer Models/Cell Lines Studied Key Findings & Mechanisms Citations
A452 Synergistic decrease in cell growth & viability with IMiDs [1]; synergistic enhancement of Paclitaxel [2] Multiple Myeloma (MM.1S, H929); Ovarian Cancer (TOV-21G) Induces apoptosis; inactivates AKT/ERK; synergistically downregulates IRF4/c-Myc; synergistically increases pro-apoptotic proteins (cleaved PARP, caspase-3) [1] [2]
Nexturastat A (NextA) Modulates tumor microenvironment; minimal direct cytotoxicity [3] [4] Melan (SM1, B16F10); Macrophage models Downregulates PD-L1 & CD47; shifts macrophages from M2 to M1 phenotype; enhances phagocytosis & immune checkpoint therapy [3] [4]
WT161 Triggers apoptotic cell death [5] Breast Cancer (MCF7, T47D, BT474, MDA-MB231) Downregulates EGFR, HER2, ERα; induces caspase cleavage & PARP cleavage; downregulates XIAP [5]
JOC1 High cytotoxic activity; low IC50 [6] Glioblastoma (patient-derived stem cells, U87-MG) Reduces tumor growth in vivo; induces differentiation & cell death; higher specificity than Tubastatin A or SAHA [6]
Tubastatin A Sensitizes cells to cisplatin [7] Non-Small Cell Lung Cancer (NSCLC: H292, A549) Enhances DNA damage & apoptosis via ATR/Chk1 pathway; depletion correlates with cisplatin sensitivity [7]

Common Experimental Protocols for Cytotoxicity Assessment

Researchers typically evaluate the cytotoxicity of HDAC6 inhibitors using a suite of standardized assays. The workflow below outlines the general process for these in vitro assessments.

G Cell Seeding & Culture Cell Seeding & Culture Drug Treatment Drug Treatment Cell Seeding & Culture->Drug Treatment Viability & Proliferation Assays Viability & Proliferation Assays Drug Treatment->Viability & Proliferation Assays Apoptosis & Mechanism Assays Apoptosis & Mechanism Assays Viability & Proliferation Assays->Apoptosis & Mechanism Assays CCK-8 / MTT Assay CCK-8 / MTT Assay Viability & Proliferation Assays->CCK-8 / MTT Assay Colony Formation Assay Colony Formation Assay Viability & Proliferation Assays->Colony Formation Assay Western Blot Western Blot Apoptosis & Mechanism Assays->Western Blot Flow Cytometry Flow Cytometry Apoptosis & Mechanism Assays->Flow Cytometry Caspase Activity Assay Caspase Activity Assay Apoptosis & Mechanism Assays->Caspase Activity Assay

Here are the details of the key methodologies referenced in the table and diagram:

  • Cell Viability and Growth Assays (IC₅₀/GI₅₀): The most common method cited is the CCK-8 assay [1] [2], which measures the metabolic activity of cells. It is used to determine the half-maximal growth inhibitory concentration (GI₅₀) or the half-maximal inhibitory concentration (IC₅₀) after 72 hours of drug treatment [8] [6] [1]. The MTT assay is another colorimetric method used for the same purpose [5] [7].
  • Apoptosis Analysis: To confirm that reduced viability is due to programmed cell death, researchers use multiple techniques.
    • Western Blotting is used to detect cleavage of key apoptosis markers like caspase-3, caspase-7, and PARP, as well as changes in the expression of proteins like Bcl-2 family members (Bax, Bak) and XIAP [5] [2].
    • Flow Cytometry is employed to quantify the percentage of apoptotic cells in a population, often using Annexin V/propidium iodide staining [2].
  • Mechanistic and Pathway Analysis: Western Blotting is also crucial for understanding the mechanism of action. Studies routinely probe the acetylation status of α-tubulin (a primary substrate of HDAC6) to confirm target engagement, and of histones to check for off-target effects [5] [6]. Analysis of downstream signaling pathways (e.g., AKT, ERK) and key transcription factors (e.g., c-Myc, IRF4) is also standard [1].

How to Locate Specific Data on HDAC6-IN-10

To find the information you need, I suggest the following approaches:

  • Search Specialized Databases: Query scientific databases like PubMed, Scopus, and Google Scholar using the exact term "this compound". Check the ChEMBL or BindingDB databases for potential bioactivity data if the compound is used in probe-making.
  • Consult Chemical Vendors: Review the product pages or data sheets for this compound provided by chemical suppliers (e.g., MedChemExpress, Selleckchem, Tocris), which often include detailed biological activity data, IC₅₀ values, and references.
  • Refine Your Search Strategy: If initial searches are unsuccessful, a helpful strategy is to search for "this compound" AND ("assay" OR "IC50" OR "cytotoxicity") to filter for experimental data.

References

HDAC6-IN-10 apoptosis induction vs standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

HDAC6 Inhibition as an Anticancer Strategy

HDAC6 is a unique cytoplasmic deacetylase that regulates multiple cellular processes, and its inhibition promotes apoptosis (programmed cell death) in cancer cells through several interconnected mechanisms [1] [2].

The diagram below illustrates the key apoptotic pathways triggered by HDAC6 inhibition.

G cluster_0 HDAC6 Inhibition cluster_1 Key Consequences cluster_2 Apoptotic Pathways cluster_2_1 Mitochondrial Pathway (Intrinsic) cluster_2_2 Other Pro-Apoptotic Mechanisms HDAC6_Inhibit HDAC6 Inhibitor (e.g., Nexturastat A, Tubacin) Consequence1 Accumulation of acetylated proteins HDAC6_Inhibit->Consequence1 Consequence2 Proteasomal degradation of HDAC3/6 HDAC6_Inhibit->Consequence2 Consequence3 Transcriptional activation of p21 HDAC6_Inhibit->Consequence3 Path1 Ku70 Acetylation Consequence1->Path1 e.g., α-tubulin Path5 Inactivation of Anti-apoptotic Proteins (Mcl-1, c-FLIP) Consequence2->Path5 e.g., via Noxa upregulation Path6 Cell Cycle Arrest (G1 Phase) Consequence3->Path6 Path2 Bax Release & Activation Path1->Path2 Path3 Mitochondrial Outer Membrane Permeabilization (MOMP) Path2->Path3 Path4 Cytochrome c Release Caspase-9 Activation Path3->Path4 leads to Apoptosis Apoptosis Execution (Caspase-3 Activation) Path4->Apoptosis Path5->Apoptosis Path6->Apoptosis sensitizes to

Experimental Data on HDAC6 Inhibitors

While specific data for HDAC6-IN-10 is unavailable, the table below summarizes quantitative findings for other HDAC6 inhibitors from recent research, which can serve as a reference point.

Compound Experimental Model Key Apoptotic Findings Combination Therapy

| Nexturastat A [3] | Multiple Myeloma (MM) cell lines; murine xenograft models | - Induced dose/time-dependent apoptosis.

  • Overcame Bortezomib resistance.
  • Inhibited tumor growth in vivo. | Synergistic effect with Bortezomib [3] | | Tubacin [4] | Rat retinal I/R injury model | - Decreased TUNEL-positive cells.
  • Reduced Bax expression.
  • Increased Bcl-2 expression. | - | | Compound 10e [5] | Human myeloid leukemia (HL-60) cell lines | - Reduced HDAC3/HDAC6 protein levels.
  • Induced Ku70 acetylation and Bax-mediated apoptosis.
  • Increased Noxa; decreased Mcl-1 & c-FLIP. | - |

Core Experimental Protocols

The following methodologies are commonly used to generate the data in the field, as referenced in the search results.

  • Cell Viability and Apoptosis Assays:

    • Cell Viability: Measured using assays like Cell Counting Kit-8 (CCK-8) or CellTiter-Glo, which determine the half-maximal inhibitory concentration (IC₅₀) of a compound [6] [7].
    • Apoptosis Detection: Flow cytometry is used after staining cells with Annexin V/propidium iodide (PI) to quantify early and late apoptotic cells. The TUNEL assay is also used to detect DNA fragmentation in apoptotic cells [5] [4].
  • Protein Analysis by Western Blotting:

    • This technique confirms the mechanism of action by detecting changes in protein levels and post-translational modifications. Key targets analyzed include:
      • Apoptotic markers: Cleaved Caspase-3, -8, -9; PARP cleavage.
      • BCL-2 Family Proteins: Bax, Bak, Bcl-2, Mcl-1.
      • HDAC6-related markers: Acetylated-α-tubulin, Acetylated-Ku70, p21 [3] [5] [4].
  • *In Vivo* Efficacy Studies:

    • Compounds are tested in animal models (e.g., mouse xenografts). Key metrics include measuring tumor volume and weight over time and analyzing tissue sections to assess apoptosis (e.g., by TUNEL staining) and protein expression (e.g., by immunohistochemistry) [3] [4].

References

×

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

392.14845513 Da

Monoisotopic Mass

392.14845513 Da

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

Explore Compound Types